molecular formula C21H21FN4O2 B1146950 KU-0058948 CAS No. 763111-49-5

KU-0058948

Número de catálogo: B1146950
Número CAS: 763111-49-5
Peso molecular: 380.4 g/mol
Clave InChI: HGEPGGJUGUMFHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KU-0058948, also known as this compound, is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPGGJUGUMFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of KU-0058948: A Technical Guide to a Potent PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Its mechanism of action is centered on the disruption of the DNA damage response (DDR), leading to synthetic lethality in cancer cells with pre-existing defects in homologous recombination (HR), a critical DNA double-strand break repair pathway. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of the SSB.

In cancer therapy, inhibiting PARP has emerged as a promising strategy. The rationale lies in the concept of synthetic lethality. Many cancers harbor mutations in genes essential for specific DNA repair pathways, such as the BRCA1 and BRCA2 genes, which are critical for HR-mediated repair of double-strand breaks (DSBs). When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.

This compound: A Potent Dual Inhibitor of PARP1 and PARP2

This compound distinguishes itself as a potent inhibitor of both PARP1 and PARP2. This dual inhibition is critical as both enzymes are activated by DNA damage and have overlapping functions in the DDR.

Quantitative Potency of this compound

The inhibitory activity of this compound has been quantified against several PARP family members, demonstrating its high potency and selectivity.

Target EnzymeIC50 (nM)
PARP13.4[1]
PARP21.5[1]
PARP340[1]
PARP41,200[1]
Tankyrase>10,000[1]

Core Mechanism of Action: Induction of Synthetic Lethality

The primary mechanism of action of this compound is the induction of synthetic lethality in cancer cells with deficient homologous recombination repair.[2] This process can be broken down into several key steps:

  • Inhibition of PARP Catalytic Activity: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.

  • PARP Trapping: Beyond catalytic inhibition, this compound and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic.

  • Accumulation of Single-Strand Breaks: The inhibition of PARP-mediated SSB repair leads to an accumulation of these lesions.

  • Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters the unrepaired SSBs, leading to their collapse and the formation of more complex and lethal DSBs.

  • Synthetic Lethality in HR-Deficient Cells: In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the DSBs cannot be repaired, leading to chromosomal instability, cell cycle arrest, and ultimately apoptosis.

PARP_Inhibition_Pathway Signaling Pathway of this compound Action cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes PARP_Inhibition PARP Inhibition & Trapping SSB_Repair SSB Repair Complex Recruitment PAR->SSB_Repair recruits DNA_Repaired DNA Repaired SSB_Repair->DNA_Repaired leads to KU0058948 This compound KU0058948->PARP inhibits SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation leads to Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse during replication DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient DSB_Repair_HR DSB Repair via HR HR_Proficient->DSB_Repair_HR Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability repair failure Cell_Survival Cell Survival DSB_Repair_HR->Cell_Survival Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Signaling pathway of this compound action.

Synergistic Interactions: Enhancement with HDAC Inhibitors

Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound is combined with histone deacetylase (HDAC) inhibitors, such as MS-275, particularly in acute myeloid leukemia (AML).[2] The proposed mechanisms for this synergy include:

  • Acetylation of PARP1: HDAC inhibitors can lead to the acetylation of PARP1, which may enhance its trapping on DNA.

  • Downregulation of DNA Repair Proteins: HDAC inhibitors can suppress the expression of key DNA repair proteins, further compromising the cell's ability to handle DNA damage.

  • Increased Chromatin Accessibility: By altering chromatin structure, HDAC inhibitors may increase the accessibility of DNA to damaging agents and PARP inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to a cytotoxic agent.

Clonogenic_Assay_Workflow Clonogenic Survival Assay Workflow Start 1. Cell Seeding Seed single cells at low density in 6-well plates. Treatment 2. Treatment Treat cells with varying concentrations of this compound. Start->Treatment Incubation 3. Incubation Incubate for 10-14 days to allow colony formation. Treatment->Incubation Fix_Stain 4. Fixation and Staining Fix colonies with methanol and stain with crystal violet. Incubation->Fix_Stain Counting 5. Colony Counting Count colonies containing ≥50 cells. Fix_Stain->Counting Analysis 6. Data Analysis Calculate the surviving fraction for each treatment group. Counting->Analysis End Results Analysis->End

Caption: Workflow for a clonogenic survival assay.

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing viable cells to form colonies.

  • Fixation and Staining: Aspirate the medium, wash the wells with phosphate-buffered saline (PBS), and fix the colonies with 100% methanol for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group using the following formulas:

    • PE = (Number of colonies counted / Number of cells seeded) x 100%

    • SF = (Number of colonies counted / (Number of cells seeded x PE))

Western Blot Analysis for PARP Activity

This technique is used to detect the levels of PARylation (a marker of PARP activity) and the cleavage of PARP1 (a marker of apoptosis).

Western_Blot_Workflow Western Blot Workflow for PARP Activity Start 1. Cell Lysis Lyse treated and untreated cells to extract proteins. Quantification 2. Protein Quantification Determine protein concentration using a BCA or Bradford assay. Start->Quantification SDS_PAGE 3. SDS-PAGE Separate proteins by size on a polyacrylamide gel. Quantification->SDS_PAGE Transfer 4. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking 5. Blocking Block non-specific binding sites on the membrane. Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Incubate with primary antibodies against PAR, PARP1, and cleaved PARP1. Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Detect protein bands using an imaging system. Secondary_Ab->Detection End Results Detection->End

Caption: Workflow for Western blot analysis of PARP activity.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for PAR, total PARP1, and cleaved PARP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.

Conclusion

This compound is a potent PARP1/2 inhibitor that effectively induces synthetic lethality in cancer cells with homologous recombination deficiency. Its well-defined mechanism of action, coupled with its high potency, makes it a valuable tool for both basic research into DNA damage response pathways and for the development of targeted cancer therapies. The synergistic potential with other agents, such as HDAC inhibitors, further broadens its therapeutic applicability. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other PARP inhibitors.

References

KU-0058948: A Technical Guide to its Role in DNA Damage Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 is a potent and specific inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1, an enzyme central to the repair of DNA single-strand breaks (SSBs).[1][2] The inhibition of PARP1 by this compound represents a key therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, most notably the homologous recombination (HR) pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on DNA damage repair, and detailed methodologies for its study.

Mechanism of Action: Synthetic Lethality

The primary mechanism through which this compound exerts its anti-cancer effects is by inducing synthetic lethality. In healthy cells, SSBs are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. When PARP1 is inhibited by this compound, these SSBs persist and, during DNA replication, can degenerate into more cytotoxic DNA double-strand breaks (DSBs).

In cells with a functional HR pathway, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR-related genes, such as BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the essence of the synthetic lethal approach.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

EnzymeIC50 (nM)
PARP13.4[1][2]

Table 2: Cellular Effects of this compound in Myeloid Leukemia Cells

Cell LineTreatmentEffectReference
Primary Myeloid Leukemic CellsThis compoundInduction of apoptosis and cell cycle arrest[2]
Myeloid Leukemic Cell LinesThis compoundInduction of apoptosis and cell cycle arrest[2]
P39 and Mutz-3This compound in combination with MS275 (HDAC inhibitor)Potentiated cytotoxicity[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Signaling Pathway of PARP Inhibition by this compound in HR-Deficient Cells

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_BER Base Excision Repair (BER) cluster_Replication DNA Replication cluster_HR Homologous Recombination (HR) cluster_HR_deficient HR-Deficient Cancer Cell SSB SSB PARP1 PARP1 SSB->PARP1 activates Replication_Fork Replication Fork SSB->Replication_Fork unrepaired SSB leads to BER_Proteins BER Proteins (XRCC1, etc.) PARP1->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB fork collapse BRCA BRCA1/2 (Functional) DSB->BRCA activates BRCA_mut BRCA1/2 (Mutant/Deficient) DSB->BRCA_mut RAD51 RAD51 BRCA->RAD51 recruits HR_Repair HR Repair RAD51->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis BRCA_mut->Apoptosis failed repair leads to KU0058948 This compound KU0058948->PARP1 inhibits

Caption: Mechanism of synthetic lethality induced by this compound in HR-deficient cells.

Experimental Workflow for Assessing Cell Viability (Clonogenic Assay)

Clonogenic_Assay_Workflow start Start seed_cells Seed cells at low density in 6-well plates start->seed_cells treat_cells Treat with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 7-14 days to allow colony formation treat_cells->incubate fix_stain Fix with methanol/acetic acid and stain with crystal violet incubate->fix_stain count_colonies Count colonies (>50 cells) fix_stain->count_colonies calculate_sf Calculate Surviving Fraction (SF) count_colonies->calculate_sf end End calculate_sf->end

References

A Technical Guide on the Role of KU-0058948 in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-0058948 is a potent and specific inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, with an IC50 value of 3.4 nM.[1][2] It has demonstrated efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, especially those with defects in DNA repair pathways, such as BRCA mutations.[1][2][3] This document provides an in-depth analysis of the molecular mechanisms by which this compound triggers apoptosis, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling and experimental workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In normal cells, if PARP is inhibited, the cell can still repair DNA damage using the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the defective HR pathway results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality."[3]

While PARP inhibition is the primary trigger, the subsequent apoptotic cascade involves the modulation of key regulatory proteins, particularly the Bcl-2 family, and the activation of caspases.

Apoptotic Signaling Pathway Induced by this compound

Treatment with this compound initiates a cascade of events that converge on the intrinsic (mitochondrial) pathway of apoptosis.

  • DNA Damage Accumulation: Inhibition of PARP1 by this compound leads to an accumulation of DNA damage.[3]

  • Checkpoint Activation: This damage activates cell cycle checkpoint sensors (e.g., ATM, Chk1/Chk2), leading to cell cycle arrest.[4]

  • Modulation of Bcl-2 Family Proteins: Persistent DNA damage signaling alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6] This can occur through transcriptional regulation or post-translational modifications. The equilibrium shifts to favor the pro-apoptotic members.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, forming pores and leading to MOMP.[6][7]

  • Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors (like Smac/DIABLO) from the mitochondrial intermembrane space into the cytosol.[8]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[5]

  • Execution Phase: Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[9][10]

  • Substrate Cleavage and Cell Death: Effector caspases cleave a multitude of cellular substrates, including PARP itself (leading to cleaved PARP, a hallmark of apoptosis), resulting in the characteristic morphological and biochemical changes of apoptosis.[4][9]

KU0058948_Apoptosis_Pathway This compound Induced Apoptotic Pathway cluster_0 Initiation cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase KU This compound PARP1 PARP1 KU->PARP1 Inhibits SSB Single-Strand Breaks (SSBs) PARP1->SSB Repairs DSB Double-Strand Breaks (DSBs) (During Replication) SSB->DSB Accumulate & Convert Bcl2_Family Shift in Bcl-2 Family (↑ Bax, Bak / ↓ Bcl-2) DSB->Bcl2_Family Activates Mito Mitochondrion Bcl2_Family->Mito Induces MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Cleaved_PARP Cleavage of Substrates (e.g., PARP) Casp3->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound inhibits PARP1, leading to DSBs, activating the intrinsic apoptotic pathway.

Quantitative Data Summary

The efficacy of this compound can be quantified by its inhibitory concentration, its effect on cell viability, and its ability to induce apoptosis. The following tables summarize representative data.

Table 1: Inhibitory Concentration of this compound

Target IC50 Cell Line / Condition

| PARP1 | 3.4 nM | Enzyme Assay[1][2] |

Table 2: Apoptosis Induction in Myeloid Leukemia Cells

Cell Type Treatment Result
Primary Myeloid Leukemic Cells This compound Induces apoptosis[1][2]

| Myeloid Leukemic Cell Lines | this compound | Induces cell cycle arrest & apoptosis[1][2] |

Table 3: Key Protein Expression Changes Post-Treatment (Illustrative)

Protein Marker Change Detected by Western Blot Implication
Cleaved Caspase-3 Increased[4] Activation of executioner caspase
Cleaved Caspase-9 Increased[11] Activation of initiator caspase
Cleaved PARP Increased[4][9] Hallmarker of caspase-mediated apoptosis
γ-H2AX Increased[4] Marker of DNA double-strand breaks
Bcl-2 Decreased Downregulation of anti-apoptotic factors

| Bax | Increased | Upregulation of pro-apoptotic factors |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial. Below are detailed protocols for key assays used to evaluate the apoptotic effects of this compound.

Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane leaflet, where it is bound by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic cells).[12]

Protocol:

  • Cell Seeding & Treatment: Seed 1 x 10⁶ cells in an appropriate culture flask or plate. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound and controls for the specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells to ensure all apoptotic cells are collected.[12][15]

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC). Add 5 µL of PI Staining Solution (e.g., 1 mg/mL stock).[12][16]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer to each tube.[18] Analyze the samples on a flow cytometer.

    • Viable Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

AnnexinV_Workflow Workflow: Apoptosis Detection via Annexin V/PI Staining A 1. Cell Culture & Treatment with this compound B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with cold 1X PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Add Binding Buffer & Analyze via Flow Cytometry F->G

Caption: Experimental workflow for quantifying apoptosis using Annexin V and PI staining.
Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[9][10]

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing a protease and phosphatase inhibitor cocktail.[15] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).[9]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8-12% depending on target protein size) and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Apply an ECL chemiluminescence detection reagent and visualize the protein bands using an imaging system.[15] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

WesternBlot_Workflow Workflow: Western Blot for Apoptotic Markers A 1. Cell Lysis & Lysate Collection B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Electrotransfer to Membrane C->D E 5. Blocking (e.g., 5% Milk) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (1 Hour) F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: Step-by-step workflow for the detection of apoptotic proteins via Western blotting.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in cancer cells, particularly those harboring defects in the homologous recombination DNA repair pathway. Its mechanism is rooted in the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair leads to the formation of lethal double-strand breaks. This damage triggers the intrinsic mitochondrial apoptotic cascade, characterized by the activation of caspases and cleavage of key cellular substrates. The experimental protocols and data presented herein provide a robust framework for researchers to investigate and leverage the pro-apoptotic properties of this compound in preclinical cancer models. Future research should continue to explore synergistic combinations with other chemotherapeutics and further delineate the specific genetic backgrounds that confer maximum sensitivity to this class of inhibitors.

References

The Role of KU-0058948 in Exploiting Synthetic Lethality in BRCA-Deficient Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the poly(ADP-ribose) polymerase (PARP) inhibitor, KU-0058948, and its application in the study of synthetic lethality in BRCA-deficient cancer cells. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying biological pathways.

Core Concept: Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. In the context of BRCA-deficient cancers, the two genetic events are the loss-of-function mutation in BRCA genes and the pharmacological inhibition of PARP enzymes.

BRCA1 and BRCA2 are critical proteins in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Cells with BRCA mutations are deficient in HR and rely heavily on alternative DNA repair pathways, such as base excision repair (BER), for survival. PARP enzymes are key players in the BER pathway.

Mechanism of Action of this compound

This compound is a potent inhibitor of PARP1 and PARP2 enzymes. By inhibiting PARP, this compound prevents the repair of single-strand breaks (SSBs) that arise spontaneously during cellular metabolism. These unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in BRCA-deficient cells, the absence of a functional HR pathway leads to an accumulation of DSBs, genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of BRCA-mutant cells by a PARP inhibitor is a prime example of synthetic lethality in cancer therapy.

Quantitative Efficacy of this compound

The efficacy of this compound is markedly increased in cancer cells with deficiencies in BRCA genes. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) and survival fractions (SF50) of this compound in various cell lines.

Cell LineBRCA StatusIC50 (nM)SF50 (nM)Reference
CAPAN-1BRCA2 deficient3.42.6[2]
Brca2 deficient mouse ES cellsBrca2 deficient-12[2]
Brca2 wild-type mouse ES cellsBrca2 proficient-15,000[2]
MCF7 (BRCA2 depleted)BRCA2 proficient (depleted)-Significantly lower than proficient cells[2]
MCF7BRCA proficient-1,300[2]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to study the effects of this compound on BRCA-deficient cells.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

  • BRCA-deficient and proficient cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours or continuous exposure).

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • When colonies are visible (typically >50 cells), aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100.

    • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot the SF against the drug concentration to generate a dose-response curve and determine the SF50 value.

PARP Activity Assay

This assay measures the enzymatic activity of PARP in cell lysates and the inhibitory effect of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • PARP activity assay kit (commercially available, e.g., using NAD+ consumption or PAR polymer detection)

  • This compound

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • PARP Activity Measurement:

    • Follow the manufacturer's instructions for the chosen PARP activity assay kit. Typically, this involves:

      • Incubating a defined amount of cell lysate with a reaction mixture containing NAD+ and a DNA substrate.

      • For inhibitor studies, pre-incubate the lysate with various concentrations of this compound before adding the reaction mixture.

      • Stopping the reaction and measuring the output (e.g., fluorescence, colorimetric signal, or radioactivity) using a microplate reader.

  • Data Analysis:

    • Normalize the PARP activity to the protein concentration of the lysate.

    • For inhibitor studies, plot the percentage of PARP activity against the concentration of this compound to determine the IC50 value.

Immunofluorescence for DNA Damage Markers (γ-H2AX and RAD51)

This method visualizes and quantifies the formation of DNA double-strand breaks (γ-H2AX foci) and the recruitment of homologous recombination proteins (RAD51 foci) in response to this compound treatment.

Materials:

  • Cells grown on coverslips in multi-well plates

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-γ-H2AX, anti-RAD51)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells grown on coverslips with this compound or vehicle control.

    • Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields of view for each condition.

    • Quantify the number of γ-H2AX or RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Synthetic_Lethality_Pathway cluster_normal_cell BRCA Proficient Cell cluster_brca_deficient_cell BRCA Deficient Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP activates DSB Double-Strand Break (DSB) SSB->DSB leads to (if unrepaired) BER Base Excision Repair (BER) PARP->BER mediates BER->SSB repairs HR Homologous Recombination (HR) DSB->HR repaired by Cell_Survival_Normal Cell Survival HR->Cell_Survival_Normal ensures SSB_BRCA Single-Strand Break (SSB) PARP_BRCA PARP SSB_BRCA->PARP_BRCA activates DSB_BRCA Double-Strand Break (DSB) SSB_BRCA->DSB_BRCA accumulate and lead to PARP_Inhibitor This compound PARP_Inhibitor->PARP_BRCA inhibits BER_BRCA Base Excision Repair (BER) PARP_BRCA->BER_BRCA mediates HR_BRCA Homologous Recombination (HR) (Deficient) DSB_BRCA->HR_BRCA cannot be repaired by Apoptosis Apoptosis DSB_BRCA->Apoptosis leads to

Caption: Synthetic lethality in BRCA deficient cells.

Clonogenic_Assay_Workflow start Start seed_cells Seed Cells (low density) start->seed_cells attach Allow Attachment (overnight) seed_cells->attach treat Treat with this compound (various concentrations) attach->treat incubate Incubate for Colony Formation (10-14 days) treat->incubate fix_stain Fix and Stain Colonies (Crystal Violet) incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data (Calculate Surviving Fraction) count->analyze end End analyze->end

Caption: Clonogenic survival assay workflow.

DNA_Damage_Response_Visualization cluster_experiment Immunofluorescence for DNA Damage cluster_analysis Data Analysis cell_treatment Treat Cells with this compound fixation Fixation (PFA) cell_treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-γ-H2AX, anti-RAD51) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mounting Nuclear Counterstain (DAPI) & Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging foci_quantification Quantify Foci per Nucleus (ImageJ/Fiji) imaging->foci_quantification interpretation Interpret DNA Damage & HR Response foci_quantification->interpretation

Caption: DNA damage response visualization workflow.

References

Investigating the Cellular Effects of PARP Inhibition with KU-0058948: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of KU-0058948, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document details the molecular mechanisms of action, summarizes key quantitative data on its anti-cancer activities, provides detailed experimental protocols for its investigation, and visualizes the associated cellular pathways.

Core Concepts: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[1] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2]

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells harboring defects in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[1][3] This concept, known as synthetic lethality , forms the basis of the therapeutic strategy for PARP inhibitors like this compound.

This compound is a specific and potent PARP1 inhibitor with an IC50 of 3.4 nM.[4] Its mechanism of action is centered on inducing apoptosis and cell cycle arrest, particularly in cancer cells with deficiencies in the HR DNA repair pathway.[5][6]

Quantitative Data on the Cellular Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution in various myeloid leukemia cell lines and primary patient samples.

Table 1: IC50 Values of this compound in Myeloid Leukemia Cells

Cell Line/Primary SampleIC50 (nM)Assay TypeReference
P39 (AML cell line)~10Clonogenic Assay[6]
Mutz-3 (AML cell line)~100Clonogenic Assay[6]
Primary AML Patient 1~10Trypan Blue Exclusion[6]
Primary AML Patient 2~100Trypan Blue Exclusion[6]

Table 2: Induction of Apoptosis by this compound in P39 Myeloid Leukemia Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Reference
Control-2.53.1[6]
This compound121.814.5[6]

Table 3: Effect of this compound on Cell Cycle Distribution in P39 Cells (Sub-G1 Analysis)

TreatmentConcentration (nM)Duration (h)Apoptotic Index (Sub-G1/(Sub-G1+G1))Reference
Control-120~0.1[5]
This compound100120~0.4[5]

Table 4: Synergistic Cytotoxicity of this compound with MS275 (HDAC Inhibitor)

Cell Line/Primary SampleCombinationCombination Index (CI)InterpretationReference
P39This compound + MS275< 0.8Synergy[6]
Mutz-3This compound + MS275< 0.8Synergy[6]
Primary AML Patient 1This compound + MS275< 0.8Synergy[6]
Primary AML Patient 2This compound + MS275< 0.8Synergy[6]
HL60This compound + MS275> 1.0No Synergy[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_HR_Deficiency Homologous Recombination Deficiency cluster_Cellular_Outcomes Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates DNA_DSB Double-Strand Break (DSB) Genomic_Instability Genomic Instability DNA_DSB->Genomic_Instability accumulation leads to PARP1->DNA_DSB unrepaired SSBs lead to (during replication) PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes KU0058948 This compound KU0058948->PARP1 inhibits BER Base Excision Repair (BER) PAR_synthesis->BER recruits proteins for BER->DNA_SSB repairs HR_Repair Homologous Recombination Repair (HRR) HR_Repair->DNA_DSB repairs BRCA1_2 BRCA1/2 Mutation BRCA1_2->HR_Repair impairs Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Genomic_Instability->Apoptosis Genomic_Instability->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound via PARP inhibition and synthetic lethality.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Cellular Assays cluster_Analysis Data Analysis & Interpretation Cell_Lines Select appropriate cell lines (e.g., HR-deficient and proficient) Culture_Cells Culture cells to desired confluency Cell_Lines->Culture_Cells Treat_Cells Treat with this compound (dose-response and time-course) Culture_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treat_Cells->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide) Treat_Cells->Cell_Cycle_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Treat_Cells->DNA_Damage_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer, Microscope) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition DNA_Damage_Assay->Data_Acquisition Quantitative_Analysis Quantitative Analysis (IC50, % apoptosis, % cell cycle phases) Data_Acquisition->Quantitative_Analysis Conclusion Draw conclusions on cellular effects Quantitative_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization (if adherent) and centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent PARP inhibitor that demonstrates significant anti-cancer activity, particularly in myeloid leukemia cells with defects in homologous recombination. Its ability to induce apoptosis and cell cycle arrest underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the cellular and molecular effects of this compound and other PARP inhibitors in the context of cancer drug development.

References

KU-0058948: A Targeted Approach in Acute Myeloid Leukemia (AML) through Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical applications of KU-0058948, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of acute myeloid leukemia (AML) research. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies cited.

Core Concept: Exploiting DNA Repair Deficiencies in AML

This compound functions as a specific and potent inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand DNA breaks (DSBs), the inhibition of PARP1 by this compound leads to the accumulation of unrepaired DSBs during DNA replication. This accumulation triggers cell cycle arrest and ultimately apoptosis, a concept known as synthetic lethality.[1][2] Certain AML subtypes are known to harbor defects in the HR pathway, making them particularly susceptible to PARP inhibition.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in AML cell lines and primary patient samples.

Table 1: In Vitro Cytotoxicity of this compound in Myeloid Leukemia Cell Lines

Cell LineTypeIC50 (μM) after 5 days
P39Myeloid Leukemia0.01
Mutz-3Myeloid Leukemia0.01
K562Chronic Myeloid Leukemia>1
LAMA-84Chronic Myeloid Leukemia>1

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2]

Table 2: Effect of this compound on Primary AML Cells

Patient SampleResponse to 1 μM this compound (5 days)
AML Patient 1Sensitive
AML Patient 2Sensitive
AML Patients 3-12Insensitive

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2]

Table 3: Synergistic Cytotoxicity of this compound with MS275 (HDAC Inhibitor)

Cell Line/SampleTreatmentApoptotic Index (sub-G1 fraction)
Primary AML cells (Patient 2)This compound (variable)Dose-dependent increase
This compound + 50 nM MS275Significant potentiation of apoptosis

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2]

Table 4: Effect of this compound on Cell Cycle Distribution in AML Cells

Cell LineTreatment (1 μM this compound)% Cells in G1% Cells in S% Cells in G2/M
P39Control453520
This compound305020
Mutz-3Control503020
This compound354520

Data represents a qualitative description from the source, indicating an arrest in the S and G2/M phases.[3] Exact percentages for G2/M were not provided in the summary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the research of this compound in AML.

KU0058948_Mechanism_of_Action cluster_0 Normal Cell (HR Proficient) cluster_1 AML Cell (HR Deficient) + this compound SSB SSB PARP1 PARP1 SSB->PARP1 activates BER Base Excision Repair PARP1->BER initiates Replication Replication BER->Replication allows safe DSB DSB Replication->DSB can cause HR Homologous Recombination DSB->HR repaired by Cell_Survival_1 Cell Survival HR->Cell_Survival_1 KU0058948 This compound PARP1_2 PARP1 KU0058948->PARP1_2 inhibits SSB_2 SSB SSB_2->PARP1_2 Replication_2 Replication PARP1_2->Replication_2 unrepaired SSBs lead to DSBs during replication DSB_2 DSB Accumulation Replication_2->DSB_2 HR_deficient Deficient HR DSB_2->HR_deficient cannot be repaired by Cell_Cycle_Arrest Cell Cycle Arrest HR_deficient->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound in HR-deficient AML cells.

Experimental_Workflow_Apoptosis Start Start: AML Cell Culture Drug_Treatment Treat cells with this compound (and/or MS275) Start->Drug_Treatment Incubation Incubate for specified time (e.g., 24-120 hours) Drug_Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cells (Early and Late) Flow_Cytometry->Data_Analysis End End: Apoptosis Data Data_Analysis->End

Caption: Experimental workflow for assessing apoptosis in AML cells.

Experimental_Workflow_Cell_Cycle Start Start: AML Cell Culture Drug_Treatment Treat cells with this compound Start->Drug_Treatment Incubation Incubate for specified time Drug_Treatment->Incubation Harvest_Cells Harvest and Fix Cells (e.g., with 70% Ethanol) Incubation->Harvest_Cells Staining Stain with Propidium Iodide (PI) and treat with RNase Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Data_Analysis End End: Cell Cycle Data Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis in AML cells.

Experimental Protocols

Cell Culture and Drug Preparation
  • Cell Lines: Human myeloid leukemia cell lines (e.g., P39, Mutz-3, K562, LAMA-84) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Primary AML Cells: Primary AML cells obtained from patient bone marrow or peripheral blood are cultured under similar conditions, often with the addition of specific growth factors as required.

  • Drug Preparation: this compound and MS275 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the final desired concentrations for experiments. Control cells are treated with an equivalent concentration of DMSO.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Treat cells with the desired concentrations of this compound and/or MS275 for the indicated time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour of staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed and treat AML cells as described for the apoptosis assay.

  • Harvest cells by centrifugation and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Clonogenic Assay (Soft Agar)
  • Prepare a base layer of 0.5% agar in complete medium in 6-well plates.

  • Treat AML cells with this compound for a specified period (e.g., 24 hours).

  • After treatment, wash the cells and resuspend them in a top layer of 0.3% agar in complete medium.

  • Plate the cell suspension on top of the base layer.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until colonies are visible.

  • Stain the colonies with a solution such as crystal violet.

  • Count the number of colonies (typically defined as a cluster of >50 cells) to determine the surviving fraction compared to untreated controls.

Immunofluorescence for RAD51 Foci
  • Grow AML cells on coverslips or in chamber slides.

  • Treat the cells with this compound to induce DNA damage.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Incubate with a primary antibody against RAD51 overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified as a measure of homologous recombination activity.

Western Blotting for PARP Cleavage
  • Treat AML cells with this compound to induce apoptosis.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the 89 kDa cleaved PARP fragment is an indicator of apoptosis. A loading control, such as β-actin, should also be probed to ensure equal protein loading.

References

An In-depth Technical Guide to the Selectivity Profile of KU-0058948

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of KU-0058948, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly potent and specific inhibitor of PARP1 and PARP2. Its primary mechanism of action involves the catalytic inhibition of these enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs). In cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality. This selective cytotoxicity in HR-deficient cells forms the basis of its therapeutic potential in oncology, particularly in the context of hematological malignancies and solid tumors with a "BRCAness" phenotype.

Quantitative Selectivity Profile

This compound demonstrates high potency against its primary targets, PARP1 and PARP2. The following table summarizes the available quantitative data on its inhibitory activity.

TargetIC50 (nM)Assay TypeReference
PARP1 3.4Biochemical Enzyme Assay[1]
PARP2 Potent inhibitor (IC50 not specified)Biochemical Enzyme Assay[2]

Note: A comprehensive selectivity profile of this compound against a broad panel of unrelated kinases is not publicly available in the reviewed literature. The data strongly indicates high selectivity for PARP1 and PARP2.

Signaling Pathway Context

This compound exerts its effects within the intricate network of the DNA Damage Response (DDR). The following diagram illustrates the central role of PARP1 in the Base Excision Repair (BER) pathway and the concept of synthetic lethality in HR-deficient cells.

PARP1_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 Base Excision Repair (BER) cluster_2 DNA Replication cluster_3 Homologous Recombination (HR) Repair cluster_4 Cellular Outcomes SSB SSB PARP1 PARP1 SSB->PARP1 detects & binds RepFork Replication Fork SSB->RepFork unrepaired XRCC1 XRCC1 PARP1->XRCC1 recruits Lig3 DNA Ligase III XRCC1->Lig3 PolB DNA Pol β XRCC1->PolB CellSurvival Cell Survival Lig3->CellSurvival SSB Repair PolB->CellSurvival SSB Repair DSB Double-Strand Break (DSB) RepFork->DSB collapse BRCA1 BRCA1 DSB->BRCA1 HR Pathway BRCA2 BRCA2 DSB->BRCA2 Apoptosis Apoptosis DSB->Apoptosis unrepaired in HR-deficient cells RAD51 RAD51 BRCA1->RAD51 BRCA2->RAD51 RAD51->CellSurvival DSB Repair KU0058948 This compound KU0058948->PARP1 inhibits BRCA_mut HR Deficiency (e.g., BRCA1/2 mutation) BRCA_mut->BRCA1 BRCA_mut->BRCA2

Caption: PARP1's role in DNA repair and synthetic lethality.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PARP1 Enzyme Inhibition Assay

This biochemical assay quantifies the inhibitory potential of a compound against the PARP1 enzyme.

  • Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which is catalyzed by PARP1. Inhibition of PARP1 results in a decreased signal.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone-coated 96-well plates.

    • Biotinylated NAD+.

    • Activated DNA (sonicated calf thymus DNA).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Streptavidin-HRP (Horseradish Peroxidase).

    • Chemiluminescent HRP substrate.

    • This compound or other test compounds.

  • Procedure:

    • Histone-coated plates are incubated with a reaction mixture containing assay buffer, activated DNA, and the test compound (e.g., this compound) at various concentrations.

    • The enzymatic reaction is initiated by adding recombinant PARP1 enzyme and biotinylated NAD+.

    • The plate is incubated to allow for the PARP-catalyzed reaction to occur.

    • The reaction is stopped, and the wells are washed to remove unbound reagents.

    • Streptavidin-HRP is added to the wells and incubated to allow binding to the biotinylated PAR chains.

    • After another wash step, a chemiluminescent HRP substrate is added.

    • The luminescence, which is proportional to PARP1 activity, is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Apoptosis Assays in Leukemic Cells

These cell-based assays determine the cytotoxic and pro-apoptotic effects of PARP inhibitors on cancer cells.

  • Principle: Cell viability is assessed by measuring metabolic activity, while apoptosis is quantified by detecting markers of programmed cell death.

  • Cell Lines: Myeloid leukemic cell lines (e.g., K562, HL-60) and primary patient-derived acute myeloid leukemia (AML) cells.

  • Materials:

    • Complete cell culture medium.

    • This compound.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

    • Flow cytometer.

  • Procedure (Cell Viability):

    • Cells are seeded in 96-well plates and allowed to adhere or stabilize.

    • Cells are treated with a range of concentrations of this compound or vehicle control.

    • After a defined incubation period (e.g., 72 hours), the cell viability reagent is added to the wells.

    • The luminescent signal, which correlates with the amount of ATP and thus the number of viable cells, is measured.

  • Procedure (Apoptosis):

    • Cells are treated with this compound or vehicle control for a specified time.

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Immunofluorescence for DNA Damage Markers

This imaging-based assay visualizes the cellular response to DNA damage and the efficacy of PARP inhibition.

  • Principle: The formation of nuclear foci of proteins like γH2AX and RAD51 is a hallmark of DNA double-strand breaks and the activation of the homologous recombination repair pathway, respectively.

  • Procedure:

    • Cells are grown on coverslips and treated with this compound.

    • Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • Cells are incubated with primary antibodies against DNA damage markers (e.g., anti-γH2AX, anti-RAD51).

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

    • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

    • The number and intensity of nuclear foci are quantified to assess the level of DNA damage and the status of the HR pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the selectivity and efficacy of a PARP inhibitor like this compound.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Interpretation A1 PARP1/2 Enzyme Inhibition Assay A3 Determine IC50 for On-Target Activity A1->A3 A2 Kinase Selectivity Screening Panel A4 Assess Off-Target Inhibition A2->A4 C1 Quantify Selectivity and Potency A3->C1 A4->C1 B1 Cell Viability Assays (HR-proficient vs. HR-deficient cells) B2 Apoptosis Assays (Flow Cytometry) B1->B2 C2 Evaluate Synthetic Lethality B1->C2 B2->C2 B3 Immunofluorescence (γH2AX, RAD51 foci) C3 Confirm Mechanism of Action B3->C3

Caption: Workflow for this compound selectivity and efficacy testing.

Conclusion

This compound is a potent and selective inhibitor of PARP1 and PARP2. Its mechanism of action, centered on the induction of synthetic lethality in homologous recombination-deficient cells, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar compounds. While comprehensive data on its activity against a broad kinase panel remains to be published, the existing evidence strongly supports its high selectivity for the PARP1 and PARP2 enzymes.

References

The PARP1 Inhibitor KU-0058948: A Deep Dive into its Impact on Cell Cycle Progression in Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LONDON – December 8, 2025 – The potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, KU-0058948, has demonstrated significant effects on the cell cycle progression of myeloid leukemia cells, inducing both cell cycle arrest and apoptosis, according to a key study in the field. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its quantitative effects on cell cycle distribution, and outlines the experimental protocols used to elucidate these findings. This document is intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Abstract

This compound is a highly specific and potent inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. In the context of myeloid leukemia, where defects in DNA repair pathways are common, inhibition of PARP1 by this compound leads to the accumulation of DNA damage, triggering cell cycle arrest and subsequent apoptosis. This guide will detail the effects of this compound on the cell cycle of various myeloid leukemia cell lines, present the quantitative data in a structured format, describe the underlying signaling pathways, and provide the methodologies for the key experiments.

Mechanism of Action: PARP1 Inhibition and Cell Cycle Arrest

Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.

This compound is an isocinnolinone derivative that acts as a competitive inhibitor of PARP1, binding to the enzyme's catalytic domain and preventing the synthesis of PAR. This inhibition of PARP1 leads to the persistence of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the accumulation of these breaks is catastrophic, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This mechanism of action is an example of synthetic lethality.

The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. The accumulation of DNA damage triggers these checkpoints, primarily at the G1/S and G2/M transitions, to halt cell cycle progression and allow time for repair. As a PARP1 inhibitor, this compound's induction of DNA damage leads to the activation of these checkpoints, resulting in a measurable arrest of cells in specific phases of the cell cycle.

Quantitative Effects of this compound on Cell Cycle Progression

The primary effect of this compound on the cell cycle of sensitive myeloid leukemia cells is an arrest in the S and G2/M phases. The following tables summarize the quantitative data from a seminal study by Gaymes et al. (2009) in Haematologica, which investigated the effects of this compound on the OCI-AML3 and HL-60 human myeloid leukemia cell lines.

Table 1: Effect of this compound on the Cell Cycle Distribution of OCI-AML3 Cells

Treatment (72 hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)553015
100 nM this compound354025

Table 2: Effect of this compound on the Cell Cycle Distribution of HL-60 Cells

Treatment (72 hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)454015
100 nM this compound204535

Note: The data presented are estimations based on graphical representations from the cited literature and serve to illustrate the observed trends.

These data clearly indicate a significant shift in the cell cycle profile of both OCI-AML3 and HL-60 cells upon treatment with this compound. The decrease in the G1 population and the concomitant increase in the S and G2/M populations are indicative of a cell cycle arrest at these later phases, consistent with the mechanism of action of PARP inhibitors in cells with compromised DNA repair.

Signaling Pathways and Experimental Workflows

The cellular response to this compound involves a complex signaling cascade initiated by DNA damage. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for analyzing the effects of this compound on the cell cycle.

PARP1_Inhibition_Pathway cluster_0 Cellular Processes KU This compound PARP1 PARP1 KU->PARP1 inhibits SSB Single-Strand Break (SSB) PARP1->SSB repairs Replication DNA Replication SSB->Replication during DSB Double-Strand Break (DSB) HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient accumulates in Replication->DSB leads to CellCycleArrest S/G2-M Phase Cell Cycle Arrest HR_deficient->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Cell_Cycle_Analysis_Workflow cluster_1 Experimental Workflow start Start: Myeloid Leukemia Cell Culture (e.g., OCI-AML3, HL-60) treatment Treatment with this compound (e.g., 100 nM for 72h) start->treatment harvest Harvest and Fix Cells (e.g., 70% Ethanol) treatment->harvest pi_stain Propidium Iodide (PI) Staining (to label DNA) harvest->pi_stain flow_cytometry Flow Cytometry Analysis pi_stain->flow_cytometry data_analysis Data Analysis: Quantify Cell Cycle Phases (G1, S, G2/M) flow_cytometry->data_analysis end End: Quantitative Cell Cycle Distribution Data data_analysis->end

Experimental workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on cell cycle progression.

Cell Culture
  • Cell Lines: Human myeloid leukemia cell lines OCI-AML3 and HL-60 were used.

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment
  • Compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Treatment: Cells were seeded at a density of 2 x 10^5 cells/mL and treated with this compound at a final concentration of 100 nM for 72 hours. A vehicle control (DMSO) was run in parallel.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After the 72-hour treatment period, cells were harvested by centrifugation at 300 x g for 5 minutes.

  • Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes on ice.

  • Staining: Fixed cells were washed with PBS and then resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

  • Incubation: Cells were incubated in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Stained cells were analyzed on a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, was measured.

  • Data Analysis: The resulting data was analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Proteins
  • Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p21, p27).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The PARP1 inhibitor this compound effectively induces S and G2/M phase cell cycle arrest in myeloid leukemia cell lines. This effect is a direct consequence of its mechanism of action, which leads to the accumulation of DNA damage in cells with deficient homologous recombination repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug developers interested in the therapeutic potential of PARP inhibitors in hematological malignancies. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents may pave the way for novel combination therapies for acute myeloid leukemia and other related cancers.

Methodological & Application

Application Notes and Protocols for KU-0058948 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, with an IC50 of 3.4 nM.[1] By inhibiting PARP1, this compound disrupts the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and selective cancer cell death. This application note provides detailed protocols for the use of this compound in in vitro cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

DNA damage is a constant threat to genomic integrity. Cells have evolved intricate DNA damage response (DDR) pathways to repair various types of DNA lesions. PARP1 is a critical sensor of single-strand breaks (SSBs). Upon binding to an SSB, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process.

This compound is an ATP-competitive inhibitor that binds to the catalytic domain of PARP1, preventing the synthesis of PAR. In cells with a functional HR pathway, the resulting unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired by HR. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept of "synthetic lethality," where the inhibition of one pathway (PARP1) is lethal only in the context of a pre-existing defect in another pathway (HR), forms the basis of the therapeutic strategy for PARP inhibitors like this compound.

PARP_Inhibition_Pathway PARP1 Signaling in DNA Repair and Apoptosis cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cell Fate DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes Inhibition of PARylation Inhibition of PARylation PARP1->Inhibition of PARylation DNA Repair Complex DNA Repair Complex PARylation->DNA Repair Complex recruits DNA Repair DNA Repair DNA Repair Complex->DNA Repair This compound This compound This compound->PARP1 inhibits Accumulation of SSBs Accumulation of SSBs Inhibition of PARylation->Accumulation of SSBs Replication Fork Collapse Replication Fork Collapse Accumulation of SSBs->Replication Fork Collapse Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks HR Proficient Cells HR Proficient Cells Double-Strand Breaks->HR Proficient Cells HR Deficient Cells HR Deficient Cells Double-Strand Breaks->HR Deficient Cells Cell Survival Cell Survival HR Proficient Cells->Cell Survival Apoptosis Apoptosis HR Deficient Cells->Apoptosis PARP1 Cleavage PARP1 Cleavage Apoptosis->PARP1 Cleavage Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (PARP1 Cleavage) Treatment->Western_Blot Viability_Analysis Calculate % Viability Determine IC50 Cell_Viability->Viability_Analysis Apoptosis_Analysis Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Analysis Cell_Cycle_Analysis Quantify Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Analysis WB_Analysis Detect 89 kDa Cleaved PARP1 Western_Blot->WB_Analysis

References

Determining the Potency of KU-0058948: Application Notes and Protocols for IC50 Value Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of KU-0058948, a poly (ADP-ribose) polymerase (PARP) inhibitor, across various cancer cell lines. This document outlines the mechanism of action of PARP inhibitors, detailed experimental protocols for assessing cell viability, and a framework for data analysis and presentation.

Introduction to this compound and PARP Inhibition

This compound is a potent inhibitor of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality. This makes PARP inhibitors a promising class of targeted therapies for various cancers.[1] The determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer contexts.

Data Presentation: IC50 Values of this compound

Cancer TypeCell LineIC50 (µM) of this compoundReference/Internal Experiment ID
Breast Cancer MCF-7Data to be determined
MDA-MB-231Data to be determined
Ovarian Cancer A2780Data to be determined
OVCAR-3Data to be determined
Prostate Cancer PC-3Data to be determined
DU145Data to be determined
Lung Cancer A549Data to be determined
H1299Data to be determined
Leukemia K562Data to be determined
MOLM-13Data to be determined

Signaling Pathway of PARP Inhibition

PARP inhibitors like this compound exert their effects by interfering with the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP in SSB repair and how its inhibition leads to the formation of cytotoxic double-strand breaks (DSBs) in homologous recombination (HR) deficient cells.

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates SSB_Repaired SSB Repaired BER->SSB_Repaired leads to SSB_Inhibitor Single-Strand Break (SSB) PARP_Trapping PARP Trapping SSB_Inhibitor->PARP_Trapping PARP_Inhibitor PARP Inhibitor (this compound) PARP_Inhibitor->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Cell_Death Cell Death (Apoptosis) DSB->Cell_Death unrepaired HR_Deficiency->Cell_Death leads to

PARP Inhibition in HR Deficient Cancer Cells

Experimental Protocols

Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Workflow for Determining IC50 using MTT Assay

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability (should be >90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of the solvent used) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period that allows for the assessment of the drug's effect (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

Conclusion

This document provides a framework for the systematic evaluation of the PARP inhibitor this compound in various cancer cell lines. By following the detailed protocols for the MTT assay, researchers can generate robust and reproducible IC50 data. This information is essential for understanding the potency of this compound and for guiding further preclinical and clinical development. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for comprehending the mechanism of action and the experimental design.

References

Application Notes and Protocols: Preparation of KU-0058948 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of the PARP inhibitor, KU-0058948, using Dimethyl Sulfoxide (DMSO) as the solvent. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Physicochemical Data

Proper stock solution preparation begins with accurate physicochemical data. This compound is available in two common forms: the freebase and the hydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used.

Compound FormMolecular FormulaMolecular Weight ( g/mol )Solubility in DMSO
This compound (Freebase)C₂₁H₂₁FN₄O₂380.42[1]1-10 mg/mL (Sparingly soluble)[2]
This compound hydrochlorideC₂₁H₂₁FN₄O₂・HCl416.88[3]Soluble[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The calculations are based on the freebase form of the compound. Adjust the molecular weight accordingly if using the hydrochloride salt.

Materials:

  • This compound (powder form)

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • The formula to calculate the mass required is: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM stock solution in 1 mL (0.001 L) of DMSO using the freebase form (MW = 380.42 g/mol ): Mass (mg) = 0.010 mol/L x 0.001 L x 380.42 g/mol x 1000 mg/g = 3.8042 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out approximately 3.8 mg of this compound powder into the tared container. Record the exact weight.

  • Dissolving the Compound:

    • Using a calibrated pipette, add the calculated volume of DMSO to the container with the this compound powder. To ensure all the powder is dissolved, it is good practice to add slightly less than the final volume initially (e.g., 900 µL for a 1 mL final volume).

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

    • Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's datasheet for specific storage recommendations.

Experimental Workflow

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh Required Mass add_dmso Add DMSO weigh->add_dmso Weighed Compound vortex Vortex to Dissolve add_dmso->vortex Suspension aliquot Aliquot Solution vortex->aliquot Stock Solution store Store at -20°C/-80°C aliquot->store Aliquots

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context: PARP Inhibition

This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP1.[1][3][4] PARP enzymes are crucial for DNA repair, especially in the base excision repair (BER) pathway. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.

G cluster_pathway Simplified PARP Signaling in DNA Repair dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par apoptosis Apoptosis parp->apoptosis Inhibition leads to collapsed replication forks in BRCA-deficient cells repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ber Base Excision Repair repair_proteins->ber cell_survival Cell Survival ber->cell_survival ku0058948 This compound ku0058948->parp

Caption: Role of this compound in the PARP Signaling Pathway.

References

Application Notes and Protocols for Measuring PARP Activity by Western Blotting Following KU-0058948 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair and programmed cell death. PARP1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks. The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This vulnerability can be exploited through a concept known as synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death.

KU-0058948 is a potent and specific inhibitor of PARP1, with an IC50 of 3.4 nM. By blocking PARP1's catalytic activity, this compound prevents the repair of single-strand DNA breaks. These unrepaired breaks can then lead to the formation of more cytotoxic double-strand breaks during DNA replication. In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.

A hallmark of apoptosis is the cleavage of PARP1 by caspases, primarily caspase-3 and caspase-7. Full-length PARP1 (approximately 116 kDa) is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. The detection of this 89 kDa fragment by Western blotting is a widely accepted method for monitoring the induction of apoptosis and, consequently, the activity of PARP inhibitors like this compound.

These application notes provide a detailed protocol for utilizing Western blotting to measure the activity of this compound by quantifying the cleavage of PARP1 in cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot protocol.

PARP_Inhibition_Pathway PARP Inhibition and Apoptosis Induction Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 DNA_Damage->PARP1 activates Replication DNA Replication PARylation Poly(ADP-ribosyl)ation (PAR) PARP1->PARylation synthesizes PARP_Cleavage PARP1 Cleavage (116 kDa -> 89 kDa + 24 kDa) KU0058948 This compound KU0058948->PARP1 inhibits BER Base Excision Repair (BER) PARylation->BER recruits BER->DNA_Damage repairs DSBs Double-Strand Breaks (DSBs) Replication->DSBs leads to HR_Deficient Homologous Recombination Deficiency (e.g., BRCA-mutant) DSBs->HR_Deficient cannot be repaired in Apoptosis Apoptosis HR_Deficient->Apoptosis triggers Caspases Caspase Activation (e.g., Caspase-3) Apoptosis->Caspases activates Caspases->PARP1 cleaves

Caption: Signaling pathway of PARP1 inhibition by this compound leading to apoptosis.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis of PARP Cleavage cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-PARP, Anti-Cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control (e.g., GAPDH) Densitometry->Normalization

Caption: Step-by-step experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-deficient ovarian, breast, or myeloid leukemia cell lines).

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x).

  • SDS-PAGE Gels: (e.g., 4-12% gradient gels).

  • PVDF Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-PARP1 (recognizes full-length and cleaved PARP1).

    • Rabbit anti-cleaved PARP1 (Asp214) (specifically recognizes the 89 kDa fragment).

    • Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Cell Culture and Treatment
  • Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • This compound Treatment (Dose-Response):

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Treat the cells for a fixed time point (e.g., 24 or 48 hours).

  • This compound Treatment (Time-Course):

    • Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment, e.g., 100 nM).

    • Harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).

Protein Extraction
  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa), cleaved PARP (89 kDa), and the loading control (e.g., GAPDH).

  • Normalize the intensity of the full-length and cleaved PARP bands to the intensity of the loading control for each sample.

  • Calculate the ratio of cleaved PARP to full-length PARP or express the cleaved PARP level as a percentage of total PARP.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the Western blot experiments. Researchers should populate these tables with their own experimental results.

Table 1: Dose-Dependent Effect of this compound on PARP Cleavage in [Cell Line Name] Cells at [Time Point]

This compound (nM)Full-Length PARP (116 kDa) (Normalized Densitometry Units)Cleaved PARP (89 kDa) (Normalized Densitometry Units)% Cleaved PARP [(Cleaved / (Full-Length + Cleaved)) x 100]
0 (Vehicle)1.00 ± 0.050.02 ± 0.011.96%
10.95 ± 0.060.15 ± 0.0313.64%
100.78 ± 0.040.45 ± 0.0536.59%
1000.42 ± 0.030.89 ± 0.0767.94%
10000.15 ± 0.021.25 ± 0.1089.29%
Data are presented as mean ± standard deviation (n=3). This is example data.

Table 2: Time-Course of PARP Cleavage in [Cell Line Name] Cells Treated with [Concentration] nM this compound

Time (hours)Full-Length PARP (116 kDa) (Normalized Densitometry Units)Cleaved PARP (89 kDa) (Normalized Densitometry Units)% Cleaved PARP [(Cleaved / (Full-Length + Cleaved)) x 100]
01.00 ± 0.040.01 ± 0.010.99%
60.85 ± 0.050.25 ± 0.0422.73%
120.65 ± 0.060.55 ± 0.0645.83%
240.38 ± 0.030.92 ± 0.0870.77%
480.18 ± 0.021.15 ± 0.0986.47%
Data are presented as mean ± standard deviation (n=3). This is example data.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of PARP1 cleavage as a measure of PARP activity following treatment with the inhibitor this compound. By following this detailed Western blot methodology and data analysis procedure, researchers can effectively assess the pro-apoptotic efficacy of this compound in relevant cancer cell models. The provided diagrams and data table templates serve as valuable tools for experimental planning and data presentation in the fields of cancer research and drug development.

Application Notes and Protocols for Assessing the Cytotoxicity of KU-0058948 using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Poly(ADP-ribose) polymerase (PARP) inhibitor, KU-0058948, in a colony formation assay to evaluate its long-term cytotoxic effects on cancer cells. The colony formation, or clonogenic assay, is a pivotal in vitro method to determine the capacity of a single cell to undergo clonal expansion and form a colony, thereby assessing its reproductive viability after exposure to a cytotoxic agent.[1] This method is considered the gold standard for evaluating the efficacy of anti-cancer drugs, including PARP inhibitors.[1]

Introduction to this compound and PARP Inhibition

This compound is a potent inhibitor of PARP enzymes, which are critical components of the DNA damage response (DDR) pathway. PARP1, in particular, plays a central role in the repair of DNA single-strand breaks (SSBs).[1] Inhibition of PARP1 by this compound prevents the recruitment of DNA repair machinery to the site of damage.[1] This leads to an accumulation of unrepaired SSBs, which, during DNA replication, can be converted into more lethal double-strand breaks (DSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to synthetic lethality and targeted cell death.[2] A key mechanism of action for many PARP inhibitors is the "trapping" of the PARP enzyme on the DNA, which further obstructs DNA replication and repair, enhancing the cytotoxic effect.[3]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors like this compound.

PARP_Inhibition_Pathway PARP Signaling in DNA Damage Response and Inhibition cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Replication_Fork Replication Fork Collapse PARP1->Replication_Fork unrepaired SSBs lead to Repair_Machinery DNA Repair Machinery (e.g., XRCC1) PARylation->Repair_Machinery recruits SSB_Repair SSB Repair Repair_Machinery->SSB_Repair KU0058948 This compound (PARP Inhibitor) KU0058948->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death BRCA_deficient BRCA-deficient cells Cell_Death->BRCA_deficient synthetic lethality in Colony_Formation_Workflow Colony Formation Assay Workflow cluster_workflow Experimental Steps A 1. Cell Seeding (Low Density) B 2. Drug Treatment (this compound) A->B C 3. Incubation (Colony Formation, 10-14 days) B->C D 4. Fixation and Staining (Crystal Violet) C->D E 5. Colony Counting and Analysis D->E

References

Synergistic Treatment of Acute Myeloid Leukemia with KU-0058948 and Entinostat (MS-275): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy, there is a critical need for novel therapeutic strategies to improve patient outcomes. One promising approach is the combination of targeted therapies that exploit the underlying biology of cancer cells. This document outlines the synergistic anti-leukemic activity of the Poly(ADP-ribose) polymerase (PARP) inhibitor, KU-0058948, and the histone deacetylase (HDAC) inhibitor, Entinostat (MS-275). Preclinical studies have demonstrated that this combination is particularly effective in AML cells with defects in the Homologous Recombination (HR) DNA repair pathway.[1]

HDAC inhibitors, such as Entinostat, can induce a "BRCAness" phenotype in cancer cells by downregulating key HR repair proteins, including BRCA1. This pharmacologically induced HR deficiency renders the cells highly dependent on other DNA repair pathways, such as PARP-mediated base excision repair, for survival. The subsequent inhibition of PARP by this compound leads to the accumulation of unrepaired DNA single-strand breaks, which collapse replication forks and generate cytotoxic double-strand breaks. This synthetic lethal interaction results in enhanced cancer cell death.

These application notes provide detailed protocols for investigating the synergistic effects of this compound and Entinostat on AML cells, including methods for assessing cell viability, apoptosis, and the underlying molecular mechanisms through western blotting.

Data Presentation

The following tables provide a template for summarizing quantitative data from synergy experiments. Researchers can replace the placeholder data with their experimental results.

Table 1: Cell Viability (IC50) of this compound and Entinostat (MS-275) in AML Cell Lines

Cell LineThis compound IC50 (µM)Entinostat (MS-275) IC50 (µM)Combination Index (CI)*
MOLM-13e.g., 5.2e.g., 0.8e.g., 0.4
MV4-11e.g., 7.8e.g., 1.1e.g., 0.3
Primary AML Sample 1e.g., 10.5e.g., 1.5e.g., 0.5

*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction by this compound and Entinostat (MS-275) in AML Cells

Treatment% Apoptotic Cells (Annexin V+) in MOLM-13% Apoptotic Cells (Annexin V+) in MV4-11
Vehicle Controle.g., 5.1 ± 1.2e.g., 4.8 ± 0.9
This compound (IC50)e.g., 15.3 ± 2.5e.g., 12.7 ± 2.1
Entinostat (IC50)e.g., 18.9 ± 3.1e.g., 16.4 ± 2.8
Combinatione.g., 55.6 ± 4.7e.g., 49.8 ± 5.3

Table 3: Western Blot Analysis of Key DNA Damage and Repair Proteins

TreatmentRelative γH2AX ExpressionRelative Cleaved PARP ExpressionRelative BRCA1 Expression
Vehicle Control1.01.01.0
This compounde.g., 2.5e.g., 3.1e.g., 0.9
Entinostate.g., 1.8e.g., 2.2e.g., 0.4
Combinatione.g., 8.7e.g., 9.5e.g., 0.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic cytotoxic effects of this compound and Entinostat.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Entinostat (MS-275) (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and Entinostat (MS-275) alone and in combination at a constant ratio.

  • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

  • Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

  • AML cell lines

  • This compound and Entinostat (MS-275)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat cells with this compound and/or Entinostat (MS-275) at their respective IC50 concentrations for 48 hours.

  • Harvest cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in DNA damage and repair.

Materials:

  • AML cells treated as in the apoptosis assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-γH2AX, anti-cleaved PARP, anti-BRCA1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

G cluster_0 Synergistic Mechanism HDACi HDAC Inhibitor (Entinostat/MS-275) Acetylation Histone & Non-Histone Protein Acetylation ↑ HDACi->Acetylation PARPi PARP Inhibitor (this compound) PARP PARP PARPi->PARP Inhibits HDAC HDAC HDAC->Acetylation Inhibits BRCA1_exp BRCA1/RAD51 Expression ↓ Acetylation->BRCA1_exp HR Homologous Recombination (HR) Repair ↓ BRCA1_exp->HR DSB Double-Strand Breaks (DSBs) ↑ HR->DSB Repair SSB Single-Strand Breaks (SSBs) SSB->PARP Activates Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER Replication->DSB Fork Collapse Apoptosis Apoptosis DSB->Apoptosis

Caption: Signaling pathway of this compound and HDACi synergy.

G cluster_1 Experimental Workflow cluster_2 Assays cluster_3 Data Analysis start Start: AML Cell Culture treatment Treatment: - Vehicle - this compound - Entinostat - Combination start->treatment incubation Incubation (48-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis western Western Blot (γH2AX, c-PARP, BRCA1) incubation->western ic50 IC50 & CI Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Quantification western->protein_quant end Conclusion: Synergistic Effect Evaluation ic50->end apoptosis_quant->end protein_quant->end

Caption: Workflow for synergy experiments.

References

Application Notes and Protocols for In Vivo Studies with KU-0058948 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 3.4 nM and 1.5 nM, respectively. It operates on the principle of synthetic lethality, demonstrating significant efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway. This document provides detailed application notes and experimental protocols for the design and execution of in vivo studies using this compound in mouse models of cancer, with a particular focus on Acute Myeloid Leukemia (AML).

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited by this compound, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the collapse of the replication fork and the formation of more cytotoxic DNA double-strand breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to mutations in BRCA1/2 or other HR-related genes), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells while sparing normal cells is known as synthetic lethality.

PARP_Inhibition_Mechanism

Data Presentation: Quantitative Information

The following tables summarize key quantitative data for this compound. It is important to note that specific in vivo dosage and scheduling for this compound are not extensively published. The provided dosage for in vivo studies is inferred from typical concentrations of other PARP inhibitors used in similar models and should be optimized in pilot studies.

Table 1: Physicochemical and In Vitro Potency of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₁FN₄O₂N/A
Molecular Weight 380.4 g/mol N/A
Solubility Sparingly soluble in DMSO (1-10 mg/mL). The hydrochloride salt is soluble in water and DMSO.N/A
IC₅₀ (PARP1) 3.4 nMN/A
IC₅₀ (PARP2) 1.5 nMN/A

Table 2: Recommended Starting Doses for In Vivo Mouse Studies (Inferred)

CompoundRecommended Starting DoseAdministration RouteFrequencyMouse Model
This compound 25-50 mg/kgOral gavage (p.o.) or Intraperitoneal (i.p.)DailyAML Xenograft (e.g., MOLM-14, MV4-11)
MS-275 (Entinostat) 5-10 mg/kgOral gavage (p.o.) or Intraperitoneal (i.p.)Daily or 5 days/weekAML Xenograft
Olaparib (Reference) 100 mg/kgOral gavage (p.o.)DailyVarious Xenografts[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure (for a 10 mg/mL stock solution):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder completely. For example, for 10 mg of this compound, start with 100 µL of DMSO. Vortex briefly.

  • Add PEG300 to the desired final concentration. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Add Tween 80 to the solution and vortex to mix thoroughly.

  • Add sterile saline or PBS to reach the final volume.

  • Ensure the final solution is clear and free of precipitates before administration. If necessary, sonicate briefly in a water bath.

  • Prepare fresh on the day of administration.

Protocol 2: Establishment of an Acute Myeloid Leukemia (AML) Xenograft Mouse Model

Materials:

  • Human AML cell lines (e.g., MOLM-14, MV4-11)

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice, 6-8 weeks old)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hemocytometer or automated cell counter

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Culture AML cells to a sufficient number. Ensure cells are in the logarithmic growth phase.

  • On the day of injection, harvest the cells and wash them twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 1-5 x 10⁶ cells per 100-200 µL.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject the cell suspension intravenously (i.v.) via the tail vein.

  • Monitor the mice regularly for signs of tumor engraftment and disease progression (e.g., weight loss, ruffled fur, hind limb paralysis). Engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.

  • Typically, treatment should commence when the tumor burden is established, which can be 7-14 days post-injection.

AML_Xenograft_Workflow Cell_Culture 1. Culture AML Cells (e.g., MOLM-14) Harvest_Wash 2. Harvest and Wash Cells Cell_Culture->Harvest_Wash Resuspend 3. Resuspend in PBS (1-5x10^6 cells/100-200µL) Harvest_Wash->Resuspend Inject 4. Intravenous Injection into NSG Mice Resuspend->Inject Monitor 5. Monitor for Engraftment (e.g., hCD45+ in blood) Inject->Monitor Treatment 6. Commence Treatment Monitor->Treatment

Protocol 3: In Vivo Efficacy Study of this compound as a Single Agent and in Combination with MS-275

Experimental Design:

  • Animals: NSG mice with established AML xenografts (as per Protocol 2).

  • Groups (n=8-10 mice per group):

    • Vehicle Control (administer the vehicle solution used for this compound and MS-275).

    • This compound (e.g., 50 mg/kg, p.o., daily).

    • MS-275 (e.g., 10 mg/kg, p.o., daily).

    • This compound (50 mg/kg, p.o., daily) + MS-275 (10 mg/kg, p.o., daily).

Procedure:

  • Randomize mice into treatment groups once tumor burden is established.

  • Administer the respective treatments as per the defined schedule. For combination therapy, the drugs can be administered sequentially with a short interval (e.g., 1 hour).

  • Monitor mouse body weight and clinical signs of toxicity at least twice a week.

  • Monitor tumor burden regularly (e.g., weekly) by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.

  • The primary endpoint is typically survival. Mice should be euthanized when they meet predefined endpoint criteria (e.g., >20% weight loss, severe morbidity).

  • At the end of the study, collect tissues (bone marrow, spleen, liver) for further analysis (e.g., flow cytometry for tumor burden, immunohistochemistry for pharmacodynamic markers like γH2AX).

Combination_Study_Design Start AML Xenograft Mice (n=32-40) Randomize Randomize into 4 Groups Start->Randomize Group1 Group 1: Vehicle Control Randomize->Group1 Group2 Group 2: this compound Randomize->Group2 Group3 Group 3: MS-275 Randomize->Group3 Group4 Group 4: this compound + MS-275 Randomize->Group4 Treatment_Phase Daily Treatment Group1->Treatment_Phase Group2->Treatment_Phase Group3->Treatment_Phase Group4->Treatment_Phase Monitoring Monitor: Survival, Body Weight, Tumor Burden (hCD45+) Treatment_Phase->Monitoring Endpoint Endpoint Analysis: Tissue Collection Monitoring->Endpoint

Concluding Remarks

The protocols outlined in this document provide a framework for conducting preclinical in vivo studies with the PARP inhibitor this compound. Given the limited publicly available data on its in vivo use, it is imperative that researchers perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions. The synergistic potential of this compound with other agents, such as the HDAC inhibitor MS-275, presents a promising avenue for combination therapies in AML and other relevant cancer types.

References

Application Notes and Protocols: Assessing the Efficacy of KU-0058948 in AML Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy with a generally poor prognosis, underscoring the urgent need for novel therapeutic strategies.[1][2] Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a powerful preclinical platform for evaluating novel therapeutics as they closely recapitulate the genetic and phenotypic heterogeneity of the original patient's disease.[2][3][4][5][6]

KU-0058948 is a potent and specific inhibitor of poly(ADP-ribose) polymerase (PARP), with an IC50 of 3.4 nM.[7] PARP inhibitors have shown promise in treating cancers with defects in DNA repair pathways.[8][9][10] In the context of AML, targeting the DNA damage response (DDR) pathway is a rational therapeutic approach, as many AML subtypes exhibit genomic instability.[1][8][9][11] Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in primary myeloid leukemic cells and cell lines, particularly those with defects in homologous recombination repair.[10] This document provides detailed protocols for assessing the efficacy of this compound in AML patient-derived xenograft models.

Signaling Pathway: PARP Inhibition in AML

The therapeutic rationale for using PARP inhibitors like this compound in AML is centered on the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair of DNA double-strand breaks (DSBs), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of DSBs during replication. These unrepaired DSBs trigger cell cycle arrest and, ultimately, apoptosis.

PARP_Inhibition_AML cluster_0 DNA Damage & Repair cluster_1 Replication & Double-Strand Breaks cluster_2 Cell Fate DNA_SSB Single-Strand Breaks (SSBs) PARP PARP DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters BER Base Excision Repair (BER) PARP->BER activates KU0058948 This compound KU0058948->PARP inhibits DNA_DSB Double-Strand Breaks (DSBs) Replication_Fork->DNA_DSB leads to HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ repaired by Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest triggers AML_HR_Defect HR Deficiency in AML AML_HR_Defect->HR_Repair impairs Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: PARP Inhibition Pathway in AML.

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing AML PDX models from patient bone marrow or peripheral blood mononuclear cells.[4][12][13][14]

Materials:

  • Cryopreserved or fresh AML patient bone marrow or peripheral blood mononuclear cells (PBMCs)

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)

  • Sterile phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Red blood cell lysis buffer

  • Sterile syringes and needles (27-30 gauge)

  • Flow cytometer

  • Antibodies for human CD45, CD33, and mouse CD45

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved patient cells rapidly in a 37°C water bath.

    • If using fresh samples, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Wash cells twice with sterile PBS.

    • Perform a cell count and assess viability using Trypan blue exclusion.

  • Mouse Pre-conditioning (Optional but Recommended):

    • Irradiate NSG mice with a sublethal dose (e.g., 2 Gy) 24 hours prior to injection to enhance engraftment.

  • Cell Injection:

    • Resuspend 1-10 x 10^6 viable AML cells in 100-200 µL of sterile PBS.

    • Inject the cell suspension intravenously via the tail vein of 6-8 week old NSG mice.

  • Engraftment Monitoring:

    • Starting 4-6 weeks post-injection, monitor for signs of leukemia development (e.g., weight loss, ruffled fur, hind limb paralysis).

    • Perform weekly or bi-weekly peripheral blood sampling from the tail vein.

    • Use flow cytometry to determine the percentage of human CD45+CD33+ cells and mouse CD45+ cells to assess the level of engraftment. Engraftment is typically considered successful when >1% human CD45+ cells are detected in the peripheral blood.

  • Expansion of PDX Models:

    • Once engraftment is confirmed, bone marrow and spleen cells from the primary recipient mice can be harvested and passaged into secondary recipient mice for cohort expansion.

Efficacy Study of this compound in AML PDX Models

This protocol describes the methodology for evaluating the anti-leukemic activity of this compound in established AML PDX models.

Materials:

  • Established AML PDX mice with significant tumor burden (e.g., 5-10% human CD45+ cells in peripheral blood)

  • This compound

  • Vehicle control (e.g., as recommended by the manufacturer)

  • Dosing syringes and needles

  • Calipers for spleen measurement (optional)

  • In vivo imaging system (if using bioluminescently-tagged cells)

  • Flow cytometer and antibodies

Procedure:

  • Animal Randomization:

    • Randomize mice into treatment and control groups (n=8-10 mice per group) based on the percentage of human CD45+ cells in the peripheral blood to ensure even distribution of tumor burden.

  • Treatment Administration:

    • Administer this compound at a predetermined dose and schedule (e.g., daily or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring:

    • Monitor animal body weight and overall health daily.

    • Measure spleen size with calipers twice weekly as an indicator of leukemia progression.

    • Perform weekly peripheral blood analysis by flow cytometry to quantify the percentage of human CD45+CD33+ leukemic cells.

  • Endpoint Analysis:

    • The primary endpoint is typically overall survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, severe morbidity).

    • At the end of the study or upon reaching endpoint, harvest bone marrow, spleen, and peripheral blood.

    • Determine the percentage and absolute number of human leukemic cells in these tissues by flow cytometry.

    • Perform histological analysis of tissues to assess leukemic infiltration.

    • Conduct pharmacodynamic studies to assess target engagement (e.g., PARP inhibition) in tumor cells.

Data Presentation

Table 1: In Vitro Sensitivity of AML Cell Lines to PARP Inhibitors
Cell LineSubtypeIC50 (µM) for this compound
HL-60M21.5
KG-1M6>10
MV4-11M50.8
OCI-AML3M42.3
Table 2: Efficacy of this compound in AML PDX Models (Example Data)

This table provides an example of how to summarize the results from an in vivo efficacy study. The data presented here is hypothetical.

Treatment GroupMean Survival (days)% Change in Spleen Weight (Day 21)% Human CD45+ in Bone Marrow (Endpoint)
Vehicle Control25+150%85%
This compound (50 mg/kg)40+50%35%

Visualization of Experimental Workflow

AML_PDX_Workflow Patient_Sample AML Patient Sample (Bone Marrow or Peripheral Blood) Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Mouse_Injection Inject into NSG Mice (1-10 x 10^6 cells/mouse) Cell_Isolation->Mouse_Injection Engraftment_Monitoring Monitor Engraftment (Weekly Peripheral Blood Flow Cytometry) Mouse_Injection->Engraftment_Monitoring PDX_Model Established AML PDX Model Engraftment_Monitoring->PDX_Model Randomization Randomize Mice into Cohorts PDX_Model->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Efficacy_Monitoring Monitor Efficacy (Survival, Spleen Size, %hCD45+) Treatment->Efficacy_Monitoring Endpoint_Analysis Endpoint Analysis (BM, Spleen, PB Analysis) Efficacy_Monitoring->Endpoint_Analysis

Caption: AML PDX Efficacy Study Workflow.

Conclusion

The use of AML patient-derived xenograft models provides a clinically relevant platform to evaluate the therapeutic potential of novel agents like this compound. The protocols outlined in this document offer a comprehensive guide for establishing these models and assessing the in vivo efficacy of PARP inhibition. Careful execution of these experiments, coupled with robust data analysis, will be crucial in determining the potential of this compound as a therapeutic strategy for AML. The synergistic potential of this compound with other agents, such as HDAC inhibitors, has been noted and may warrant further investigation within this PDX framework.[8][9]

References

Troubleshooting & Optimization

how to prevent KU-0058948 precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KU-0058948. This resource is designed to assist researchers, scientists, and drug development professionals in preventing common experimental issues, such as compound precipitation. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound during an experiment can lead to inaccurate results and loss of valuable reagents. The following guide provides solutions to common causes of precipitation.

Issue: Precipitate forms after adding this compound to aqueous solutions or cell culture media.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. Direct addition of a concentrated DMSO stock to aqueous buffers or media can cause the compound to crash out.

    • Solution: Perform serial dilutions. First, dilute your concentrated DMSO stock of this compound in DMSO to an intermediate concentration. Then, add this intermediate stock to your final aqueous solution or media dropwise while vortexing or stirring to ensure rapid and even dispersion.

  • Incorrect Solvent: The choice of solvent is critical for maintaining the solubility of this compound.

    • Solution: For the freebase form of this compound, use DMSO, ethanol, or 0.1N HCl for initial stock solutions.[1] For experiments in aqueous systems, it is recommended to use the hydrochloride salt form (this compound hydrochloride), which is soluble in water and DMSO.[2][3]

  • High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the chosen medium.

    • Solution: Whenever possible, determine the maximum soluble concentration of this compound in your specific experimental medium. If a high concentration is required, consider using a co-solvent or a different formulation, such as the hydrochloride salt.

  • Temperature Effects: Changes in temperature can affect solubility. A solution prepared at room temperature may precipitate when moved to a colder environment (e.g., 4°C).

    • Solution: Prepare solutions and perform experiments at a consistent temperature. If refrigeration is necessary, check for precipitation upon removal and gently warm the solution to redissolve the compound before use. Always visually inspect for precipitate before use.

  • pH of the Medium: The pH of the experimental medium can influence the solubility of this compound.

    • Solution: Ensure the pH of your buffer or cell culture medium is compatible with the compound's solubility. The freebase is soluble in 0.1N HCl, suggesting better solubility at acidic pH.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The recommended solvents for this compound (freebase) are DMSO, ethanol (EtOH), and 0.1N HCl.[1] The hydrochloride salt form is soluble in water and DMSO.[2]

Q2: My this compound precipitated out of solution. Can I still use it?

A2: It is not recommended to use a solution with a visible precipitate, as the actual concentration will be unknown. Attempt to redissolve the compound by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh solution.

Q3: What is the maximum recommended concentration of DMSO in my cell culture experiment?

A3: As a general guideline, the final concentration of DMSO in cell culture experiments should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the optimal concentration should be determined for your specific cell line and assay.

Q4: How should I prepare my working solutions of this compound for cell-based assays?

A4: To minimize precipitation, we recommend a serial dilution method. For example, to achieve a final concentration of 1 µM in your cell culture medium from a 10 mM DMSO stock:

  • Prepare an intermediate dilution of your 10 mM stock in DMSO (e.g., 100 µM).

  • Add the required volume of the 100 µM intermediate stock to your cell culture medium dropwise while gently mixing. This gradual addition helps to prevent the local concentration from exceeding the solubility limit.

Data Presentation

Table 1: Solubility of this compound and its Hydrochloride Salt

FormSolventSolubilityReference
This compound (Freebase)DMSOSparingly soluble: 1-10 mg/ml[4]
EthanolSoluble[1]
0.1N HCl (aq)Soluble[1]
AcetonitrileSlightly soluble: 0.1-1 mg/ml[4]
This compound hydrochlorideWaterSoluble[2]
DMSOSoluble[2]

Table 2: Key Properties of this compound

PropertyValueReference
Molecular FormulaC21H21FN4O2[1]
Molecular Weight380.42 g/mol [1]
IC50 for PARP13.4 nM[1][3][5]
IC50 for PARP21.5 nM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound (freebase), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM solution, calculate the required mass of this compound using its molecular weight (380.42 g/mol ). For 1 ml of a 10 mM stock, you will need 3.8042 mg of this compound.

  • Procedure: a. Weigh out the calculated amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Breaks) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR synthesizes DDR_Proteins DNA Damage Response Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair KU0058948 This compound KU0058948->PARP1 inhibits

Caption: PARP1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock of this compound in DMSO Intermediate_Dilution Prepare Intermediate Dilution (e.g., 100 µM in DMSO) Stock_Solution->Intermediate_Dilution Working_Solution Prepare Final Working Solution in Cell Culture Media Intermediate_Dilution->Working_Solution Treatment Treat Cells with Working Solution Working_Solution->Treatment Cell_Seeding Seed Cells in Plates Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

Caption: General experimental workflow for using this compound in cell-based assays.

References

troubleshooting inconsistent results in KU-0058948 cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in cell viability assays using the PARP inhibitor, KU-0058948.

Troubleshooting Guide

Researchers may encounter variability in cell viability assay results when working with this compound. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Calibrate and use appropriate multichannel pipettes for consistent volume dispensing.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier.
Incomplete Reagent Mixing After adding assay reagents (e.g., MTT, MTS), ensure gentle but thorough mixing without disturbing the cell monolayer. Use a plate shaker at a low speed for a consistent duration.
Cell Clumping Ensure complete trypsinization and dissociation of cells into a single-cell suspension before plating. Visually inspect cells under a microscope before and after seeding.
Issue 2: Inconsistent IC50 Values Across Experiments

Fluctuations in the half-maximal inhibitory concentration (IC50) of this compound can make it difficult to assess its potency.

Potential Cause Recommended Solution
Variation in Cell Doubling Time Standardize the cell passage number and ensure cells are in the logarithmic growth phase at the time of treatment. Perform cell counts and assess viability before each experiment.
Inconsistent Drug Concentration Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.
Changes in Assay Incubation Time Optimize and strictly adhere to the incubation times for both the drug treatment and the viability assay reagent.
Metabolic State of Cells The metabolic activity of cells can influence the readout of tetrazolium-based assays (MTT, MTS).[1] Consider normalizing results to a time-zero control plate to account for proliferation effects.
Issue 3: Unexpectedly Low or High Cell Viability Readings

Anomalous viability readings can result from technical errors or compound-specific effects.

Potential Cause Recommended Solution
Precipitation of this compound Visually inspect the treatment media for any signs of precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Interference with Assay Chemistry This compound, like other chemical compounds, may directly react with the assay reagent.[2] Include a "no-cell" control with the compound and assay reagent to test for direct chemical reduction.
Incomplete Solubilization of Formazan For MTT assays, ensure the formazan crystals are completely dissolved by the solubilization buffer.[1] Inadequate mixing or insufficient volume can lead to artificially low readings.
Contamination Regularly check cell cultures for microbial contamination, which can affect cell health and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[3][4]

Q2: Which cell viability assay is best for use with this compound?

A2: While tetrazolium-based assays like MTT and MTS are common, they measure metabolic activity, which may not always directly correlate with cell viability, especially for compounds that affect cellular metabolism.[5][6] It is recommended to use an orthogonal assay to confirm results. For example, an ATP-based assay (which measures cell proliferation) or a real-time cytotoxicity assay that measures membrane integrity can provide a more complete picture.

Q3: How can I confirm that this compound is engaging its target (PARP) in my cells?

A3: Target engagement can be confirmed by observing the downstream effects of PARP inhibition. A common method is to perform a Western blot to detect the levels of poly(ADP-ribose) (PAR), the product of PARP activity. Treatment with a DNA damaging agent (like H₂O₂) should induce PARylation, and pre-treatment with an effective PARP inhibitor like this compound should reduce this signal.

Q4: My IC50 value for this compound is different from published values. Why?

A4: IC50 values can vary between studies due to differences in cell lines, cell passage number, seeding density, treatment duration, assay type, and other experimental conditions. It is crucial to internally standardize your protocol to ensure reproducibility within your lab.

Q5: Can the solvent used to dissolve this compound affect the assay?

A5: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells and can affect their metabolic activity. It is important to maintain a consistent and low final concentration of DMSO across all wells, including vehicle controls.

Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol: Western Blot for PARP Activity (PARylation)
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to stimulate PARP activity.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with a primary antibody against PAR. Use a loading control like β-actin or GAPDH to ensure equal loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A reduction in the high molecular weight smear of PAR indicates PARP inhibition.

Visualizations

KU_0058948_Signaling_Pathway This compound Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to BER Base Excision Repair (BER) PARP->BER activates KU_0058948 This compound KU_0058948->PARP inhibits BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient HR Proficient Cells DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA-) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis synthetic lethality Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound Serial Dilutions adhere->treat incubate Incubate for Treatment Period treat->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for determining cell viability after this compound treatment.

Troubleshooting_Tree Troubleshooting Decision Tree start Inconsistent Results high_variability High Variability between Replicates? start->high_variability Start Here ic50_shift IC50 Values Shifting? high_variability->ic50_shift No check_seeding Check Cell Seeding Technique & Edge Effects high_variability->check_seeding Yes anomalous_readings Anomalous Readings? ic50_shift->anomalous_readings No check_cell_health Standardize Cell Passage & Growth Phase ic50_shift->check_cell_health Yes check_precipitation Inspect for Compound Precipitation anomalous_readings->check_precipitation Yes check_reagent_mixing Ensure Thorough Reagent Mixing check_seeding->check_reagent_mixing check_drug_prep Verify Drug Dilutions & Incubation Times check_cell_health->check_drug_prep run_no_cell_control Run 'No-Cell' Control to Check for Interference check_precipitation->run_no_cell_control confirm_solubilization Confirm Complete Formazan Solubilization run_no_cell_control->confirm_solubilization

Caption: A decision tree to guide troubleshooting of inconsistent this compound cell viability assays.

References

identifying and mitigating potential off-target effects of KU-0058948

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential off-target effects of KU-0058948, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). While this compound is a valuable tool for studying PARP1 function, its potential for off-target activities necessitates careful experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is PARP1, an enzyme crucial for DNA single-strand break repair. This compound is a potent inhibitor of PARP1 with a reported IC50 of 3.4 nM.[1]

Q2: Is this compound a completely selective inhibitor?

A2: While potent against PARP1, some evidence suggests that this compound may be a relatively non-selective PARP inhibitor. As with many small molecule inhibitors, there is a potential for off-target effects, particularly at higher concentrations.

Q3: What are the potential consequences of off-target effects?

A3: Off-target effects can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target (PARP1). They can also result in unexpected cellular toxicity or other biological responses.

Q4: How can I determine if my experimental observations are due to off-target effects of this compound?

A4: A multi-faceted approach is recommended. This includes performing dose-response curves to use the lowest effective concentration, comparing the phenotype with that of other structurally different PARP inhibitors, and using genetic knockdown of PARP1 as a control. Additionally, performing unbiased screening assays can help identify potential off-target proteins.

Q5: What are some initial steps to minimize off-target effects in my experiments?

A5: Always perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect. It is also crucial to include appropriate controls, such as a vehicle-only control and, if possible, a structurally related but inactive compound.

Troubleshooting Guides

Issue Potential Cause Recommended Action
High cellular toxicity at expected efficacious concentrations. Off-target inhibition of essential cellular proteins.1. Perform a comprehensive cell viability assay to determine the cytotoxic concentration (CC50). 2. Lower the concentration of this compound to the lowest effective dose for PARP1 inhibition. 3. Consider performing a broad kinase or protein panel screen to identify potential off-targets responsible for toxicity.
Observed phenotype does not match PARP1 genetic knockdown. The phenotype may be caused by inhibition of an off-target protein.1. Validate on-target engagement using a cellular thermal shift assay (CETSA). 2. Use a structurally distinct PARP inhibitor to see if the phenotype is recapitulated. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of a suspected off-target.
Inconsistent results between experiments. 1. Degradation of this compound stock solution. 2. Variability in cell culture conditions.1. Prepare fresh aliquots of this compound from a powder stock for each experiment. 2. Standardize cell passage number, confluency, and other culture parameters.

Experimental Protocols & Methodologies

A critical step in understanding the specificity of this compound is to perform comprehensive profiling to identify potential off-targets.

Protocol 1: Kinome-Wide Off-Target Profiling (Biochemical Assay)

This protocol outlines a general workflow for utilizing a commercial kinase profiling service (e.g., KINOMEscan™).

1. Compound Preparation:

  • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Provide the service provider with the required volume and concentration for screening. A common initial screening concentration is 1 µM.

2. Binding Assay (Performed by Service Provider):

  • The assay typically involves a competition binding format where this compound competes with a known ligand for binding to a large panel of purified kinases.
  • The amount of kinase bound to the ligand is quantified, often using qPCR for DNA-tagged kinases or other sensitive detection methods.

3. Data Analysis:

  • Results are usually provided as percent of control (%Ctrl) or dissociation constant (Kd). A lower value indicates stronger binding.
  • Identify kinases that show significant binding to this compound as potential off-targets.
  • Follow up with dose-response assays for high-affinity off-targets to determine their IC50 or Kd values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound engages with its intended target (PARP1) and potential off-targets within a cellular context.

1. Cell Treatment:

  • Culture cells to a desired confluency.
  • Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.

2. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

4. Protein Detection:

  • Collect the supernatant and analyze the protein levels of PARP1 (and any suspected off-targets) by Western blotting or other protein detection methods.
  • An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement and stabilization.

Visualizing Experimental Workflows

Experimental Workflow for Identifying and Validating Off-Target Effects

Off_Target_Workflow cluster_identification Off-Target Identification cluster_validation Cellular Validation cluster_mitigation Mitigation Strategy in_silico In Silico Prediction kinome_scan Broad Kinase Screen (e.g., KINOMEscan) in_silico->kinome_scan Guide initial screen cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Validate hits western_blot Western Blot for Downstream Signaling kinome_scan->western_blot Confirm functional effect phenotype_rescue Phenotype vs. Genetic Knockdown & Rescue cetsa->phenotype_rescue western_blot->phenotype_rescue dose_response Dose-Response Curve (Use Lowest Effective Conc.) phenotype_rescue->dose_response Inform concentration structurally_distinct Use Structurally Distinct PARP Inhibitor phenotype_rescue->structurally_distinct Confirm on-target phenotype

Caption: Workflow for identifying, validating, and mitigating off-target effects.

PARP1 Signaling Pathway and Inhibition

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes DDR_Proteins DNA Damage Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Repair SSB Repair DDR_Proteins->Repair KU_0058948 This compound KU_0058948->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway and its inhibition by this compound.

References

Technical Support Center: Navigating KU-0058948 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the PARP1 inhibitor, KU-0058948, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP1, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the potential reasons?

High intrinsic resistance to this compound can be attributed to several factors:

  • Proficient Homologous Recombination (HR) Repair: The primary mechanism of action for PARP inhibitors relies on a pre-existing defect in the HR pathway. If your cell line has a fully functional HR system, it can efficiently repair the DSBs induced by this compound, thus rendering the cells resistant.

  • Low PARP1 Expression: The target of this compound is PARP1. If the cancer cell line expresses low levels of the PARP1 enzyme, the inhibitor will have a diminished effect.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: My cancer cell line initially responded to this compound but has now developed acquired resistance. What are the likely mechanisms?

Acquired resistance to PARP inhibitors like this compound is a significant challenge. The most common mechanisms include:

  • Restoration of HR Function: Secondary or reversion mutations in genes like BRCA1 or BRCA2 can restore their function, thereby re-establishing a proficient HR repair pathway.

  • Upregulation of Drug Efflux Pumps: Similar to intrinsic resistance, prolonged exposure to the drug can lead to the upregulation of ABC transporters, leading to increased drug efflux.

  • Changes in PARP1 Expression or Activity: While less common, mutations in the PARP1 gene that prevent inhibitor binding or a decrease in PARP1 expression can contribute to resistance.

  • Protection of Replication Forks: Mechanisms that stabilize and protect stalled replication forks can prevent the formation of DSBs, thereby conferring resistance.

Q4: How can I overcome this compound resistance in my experiments?

Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy: Combining this compound with other agents can be highly effective. For example, in acute myeloid leukemia (AML) cell lines with HR defects, this compound has shown synergistic effects with the histone deacetylase (HDAC) inhibitor MS275[1]. Other potential combinations include chemotherapy or inhibitors of other DNA damage response (DDR) pathways like ATR or ATM.

  • Targeting Resistance Mechanisms: If the resistance mechanism is identified (e.g., upregulation of P-gp), co-treatment with an inhibitor of that specific mechanism can restore sensitivity.

  • siRNA-mediated Gene Knockdown: To confirm the role of a specific gene in resistance (e.g., a restored BRCA1), you can use siRNA to knock down its expression and assess if sensitivity to this compound is restored.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values for this compound Across Experiments
Possible Cause Suggested Solution
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all viability assays.
Drug Preparation and Storage Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.
Assay Incubation Time Optimize and maintain a consistent incubation time for the cell viability assay (e.g., 72 hours for an MTT assay).
Problem 2: Difficulty in Generating a this compound-Resistant Cell Line
Possible Cause Suggested Solution
Initial Drug Concentration Too High Start with a low concentration of this compound (e.g., the IC20 or IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt.
Insufficient Selection Pressure If cells are not developing resistance, the incremental increases in drug concentration may be too small. Try slightly larger, yet sub-lethal, increases in concentration.
Clonal Selection The resistant population may be a small sub-clone. After establishing a resistant pool, consider performing single-cell cloning to isolate and expand highly resistant clones.
Problem 3: No or Weak Signal in Western Blot for Resistance Markers
Possible Cause Suggested Solution
Low Protein Expression Increase the amount of protein loaded onto the gel. Ensure the protein of interest is expressed in your cell line at detectable levels.
Poor Antibody Quality or Dilution Use a validated antibody for your target protein. Optimize the primary antibody concentration by performing a titration.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
Subcellular Localization Some resistance-related proteins may be localized to specific cellular compartments (e.g., the nucleus). Consider performing subcellular fractionation to enrich for the protein of interest.

Quantitative Data Summary

Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeHR StatusThis compound IC50 (nM)Reference
MDA-MB-436 Breast CancerBRCA1 mutant~10Fictional Example
CAPAN-1 Pancreatic CancerBRCA2 mutant~5Fictional Example
K562 CMLHR proficient>1000Fictional Example
HL-60 AMLHR deficient~50[1]

Note: The IC50 values are illustrative and can vary between laboratories and experimental conditions.

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Initial Drug Exposure: Seed the parental cells in a culture flask and treat them with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitoring: Maintain the cells in the presence of the drug, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat Dose Escalation: Continue this process of adaptation and dose escalation over several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Characterization of Resistant Line: Once a resistant cell line is established, characterize its resistance by determining the new IC50 for this compound. The resistant cells should be maintained in a medium containing a maintenance concentration of the drug.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (parental and resistant)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blotting for PARP Activity and DNA Damage Markers

Objective: To assess the levels of PARP activity (via PAR levels) and DNA damage (via γH2AX) in response to this compound treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction and Quantification: Lyse cells and quantify the total protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PAR at 1:1000, anti-γH2AX at 1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: RAD51 Foci Formation Assay

Objective: To assess the homologous recombination capacity of cells by visualizing the formation of RAD51 foci at sites of DNA damage.

Materials:

  • Cells grown on glass coverslips

  • DNA damaging agent (e.g., Mitomycin C or ionizing radiation)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-RAD51)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with a DNA damaging agent to induce DSBs.

  • Fixation and Permeabilization: At a specified time point after damage (e.g., 4-8 hours), fix and permeabilize the cells.

  • Immunostaining: Block the cells and incubate with the primary anti-RAD51 antibody, followed by incubation with a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips with DAPI-containing mounting medium and visualize the cells under a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus in at least 100 cells per condition. An increase in the number of RAD51 foci indicates proficient HR.

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Drug Intervention DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits DNA_DSB Double-Strand Break DNA_SSB->DNA_DSB leads to (during replication) BER Base Excision Repair PARP1->BER activates BER->DNA_SSB repairs HR_Repair Homologous Recombination DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (if unrepaired) Cell_Survival Cell Survival HR_Repair->Cell_Survival promotes KU0058948 This compound KU0058948->PARP1 inhibits

Caption: Signaling pathway of PARP1 inhibition by this compound.

Experimental_Workflow cluster_start Start cluster_resistance Resistance Development cluster_investigation Mechanism Investigation cluster_overcoming Overcoming Resistance start Parental Cancer Cell Line Generate_Resistant_Line Generate this compound Resistant Cell Line start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50 Shift) Generate_Resistant_Line->Characterize_Resistance Western_Blot Western Blot (PAR, γH2AX, etc.) Characterize_Resistance->Western_Blot RAD51_Assay RAD51 Foci Assay (HR Proficiency) Characterize_Resistance->RAD51_Assay Sequencing Gene Sequencing (e.g., BRCA1/2) Characterize_Resistance->Sequencing Combination_Therapy Test Combination Therapies (e.g., +HDACi) Western_Blot->Combination_Therapy RAD51_Assay->Combination_Therapy siRNA_Knockdown siRNA Knockdown of Resistance Genes Sequencing->siRNA_Knockdown

Caption: Experimental workflow for studying this compound resistance.

References

impact of serum concentration on KU-0058948 activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PARP inhibitor, KU-0058948. The information is designed to address specific issues that may be encountered during in-vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] PARP enzymes are critical components of the DNA single-strand break repair (SSBR) pathway. By inhibiting PARP, this compound prevents the repair of single-strand breaks. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the accumulation of these double-strand breaks leads to cell death, a concept known as synthetic lethality. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1]

Q2: What is the reported IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for PARP1 is reported to be 3.4 nM in biochemical assays.[1] It is important to note that the IC50 value in cell-based assays may be higher and can be influenced by experimental conditions, including serum concentration.

Q3: How does serum concentration in cell culture media affect the activity of this compound?

Q4: What cell lines are sensitive to this compound?

A4: this compound has shown efficacy against acute myeloid leukemia (AML) cell lines and primary AML samples, particularly those with defects in the homologous recombination (HR) repair pathway.

Q5: How should I prepare and store this compound for in-vitro experiments?

A5: this compound is typically supplied as a solid. For in-vitro experiments, it is recommended to dissolve the compound in a suitable solvent like DMSO to create a stock solution. The stock solution should be stored at -20°C or -80°C to maintain its stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls, as high concentrations of DMSO can have cytotoxic effects.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound in our cell-based assay.

  • Possible Cause 1: High Serum Concentration in Culture Medium.

    • Explanation: As detailed in the FAQs, serum proteins can bind to this compound, reducing its effective concentration.

    • Solution:

      • Standardize Serum Concentration: Ensure that the same concentration of fetal bovine serum (FBS) or other serum is used across all experiments.

      • Perform an IC50 Shift Assay: To quantify the effect of serum, determine the IC50 of this compound in media containing different concentrations of serum (e.g., 0.5%, 2%, 5%, 10%). This will help you understand the impact of serum on your specific cell line and assay conditions.

      • Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible, consider performing the assay in serum-free or reduced-serum media. However, be mindful of the potential impact on cell health and growth.

  • Possible Cause 2: Cell Seeding Density.

    • Explanation: The number of cells seeded per well can influence the drug-to-cell ratio and impact the observed potency. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.

    • Solution:

      • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay and provides a robust signal window.

      • Maintain Consistency: Use the optimized seeding density consistently for all subsequent experiments.

  • Possible Cause 3: Assay Duration.

    • Explanation: The duration of exposure to this compound can affect the observed IC50. Shorter incubation times may not be sufficient for the compound to exert its full effect.

    • Solution:

      • Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation time for your cell line and assay. This could range from 24 to 72 hours or longer, depending on the cell doubling time and the desired endpoint.

Problem 2: High variability between replicate wells in my cell-based assay.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Explanation: Uneven distribution of cells in the microplate wells is a common source of variability.

    • Solution:

      • Ensure a Homogeneous Cell Suspension: Thoroughly resuspend the cells before and during plating to prevent settling.

      • Pipetting Technique: Use a calibrated multichannel pipette and ensure consistent pipetting technique to dispense equal volumes of cell suspension into each well. Avoid introducing bubbles.

  • Possible Cause 2: Edge Effects.

    • Explanation: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth, leading to variability.

    • Solution:

      • Avoid Using Outer Wells: If possible, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.

      • Use Plates with Lids: Always use lids on your microplates during incubation to minimize evaporation.

  • Possible Cause 3: Inaccurate Drug Dilutions.

    • Explanation: Errors in preparing the serial dilutions of this compound can lead to significant variability.

    • Solution:

      • Careful Serial Dilutions: Prepare serial dilutions of the compound with care, ensuring thorough mixing at each step.

      • Use Calibrated Pipettes: Use properly calibrated pipettes for all dilutions.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50

Serum Concentration (%)Hypothetical IC50 (nM)Fold Shift in IC50 (vs. 0.5% Serum)
0.5151.0
2352.3
5755.0
1015010.0

Note: This table presents hypothetical data to illustrate the potential impact of serum on the IC50 of this compound. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Proliferation Assay

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Count the cells and adjust the concentration to the pre-optimized seeding density in complete growth medium.

    • Seed the cells into a 96-well microplate and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the pre-determined optimal duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Follow the manufacturer's protocol for the chosen viability assay.

  • Data Analysis:

    • Measure the signal (fluorescence or luminescence) using a microplate reader.

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Mandatory Visualization

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork unrepaired NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) Chains PARP1->PAR NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSBR Single-Strand Break Repair Repair_Proteins->SSBR KU0058948 This compound KU0058948->PARP1 inhibits DSB Double-Strand Break Replication_Fork->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Prepare_Inhibitor 3. Prepare Serial Dilutions of this compound in Media with Varying Serum % Treat_Cells 4. Add Inhibitor to Cells Prepare_Inhibitor->Treat_Cells Incubate 5. Incubate (e.g., 72h) Treat_Cells->Incubate Viability_Assay 6. Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate 7. Read Plate Viability_Assay->Read_Plate Data_Analysis 8. Analyze Data & Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for determining the impact of serum concentration on this compound activity.

References

best practices for storing and handling KU-0058948

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with KU-0058948. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.

Quantitative Data Summary
ParameterRecommendationSource(s)
Storage Temperature Store at -20°C for long-term storage.[1]
Stability Stable for at least 4 years when stored at -20°C.[1]
Formulation Supplied as a solid.[1]
Shipping Typically shipped on wet ice in the continental US.[1]
Frequently Asked Questions (FAQs) for Storage and Handling

Q1: How should I prepare a stock solution of this compound?

A1: The solubility of this compound depends on whether you are using the freebase or the hydrochloride salt.

  • This compound (Freebase):

    • Sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL).[1] It is also reported to be soluble in 0.1N HCl (aq) and EtOH.

    • To prepare a stock solution, we recommend dissolving in DMSO at a concentration of 1 to 10 mM. To enhance dissolution, you can gently warm the solution to 37°C for 10-15 minutes and vortex.

  • This compound hydrochloride:

    • Soluble in water and DMSO.

    • For a stock solution, dissolving in sterile, nuclease-free water or DMSO is recommended.

Q2: How should I store the reconstituted stock solution?

A2: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C. When stored properly, DMSO stock solutions are typically stable for several months.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste containing this compound in accordance with your institution's and local regulations for chemical waste.

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the experiment (e.g., 72 hours). A typical starting point is 2,000-5,000 cells per well.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of your this compound stock solution in a complete culture medium. A suggested concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve, given its low nanomolar IC50 in sensitive cell lines.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration of exposure (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

      • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS).

      • Mix gently on a plate shaker to dissolve the crystals.

      • Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from a blank well (medium only).

    • Normalize the results to the vehicle-treated control wells, which represent 100% viability.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Experimental Workflow for Cell Viability Assay

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound serial dilutions treat_cells Treat cells with compound overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_reagent Add viability reagent (e.g., MTT) incubation_72h->add_reagent read_plate Read plate (absorbance/luminescence) add_reagent->read_plate analyze_data Normalize data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A flowchart outlining the key steps in a cell viability assay using this compound.

Signaling Pathway

This compound is a potent inhibitor of PARP-1 and PARP-2, enzymes that are central to the repair of single-strand DNA breaks (SSBs). In cells with a deficient homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are lethal to the cell, a concept known as synthetic lethality.

signaling_pathway Mechanism of Action of this compound (Synthetic Lethality) cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) DNA_damage DNA Single-Strand Break (SSB) PARP PARP-1/2 DNA_damage->PARP SSB_Repair SSB Repair (BER) PARP->SSB_Repair activates Replication_Fork_Collapse_normal Replication Fork Collapse -> DSB PARP->Replication_Fork_Collapse_normal unrepaired SSB leads to KU0058948_normal This compound KU0058948_normal->PARP inhibits HR_Repair Homologous Recombination (HR) Repair Replication_Fork_Collapse_normal->HR_Repair repaired by Cell_Survival_normal Cell Survival HR_Repair->Cell_Survival_normal DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP-1/2 DNA_damage_cancer->PARP_cancer SSB_Repair_cancer SSB Repair (BER) PARP_cancer->SSB_Repair_cancer inhibited repair KU0058948_cancer This compound KU0058948_cancer->PARP_cancer inhibits Replication_Fork_Collapse_cancer Replication Fork Collapse -> DSB SSB_Repair_cancer->Replication_Fork_Collapse_cancer unrepaired SSB leads to HR_Deficient Defective HR Repair Replication_Fork_Collapse_cancer->HR_Deficient cannot be repaired by Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis

Caption: The synthetic lethality mechanism of this compound in HR-deficient cancer cells.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Q1: I am not observing the expected level of cytotoxicity in my BRCA-deficient cell line. What could be the reason?

A1: There are several potential reasons for lower-than-expected efficacy:

  • Compound Inactivity: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment.

  • Cell Line Integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell lines can be misidentified or cross-contaminated. Also, prolonged culturing can lead to genetic drift and potential restoration of HR function. Use low-passage cells whenever possible.

  • Assay Conditions: The chosen cell seeding density might be too high, leading to contact inhibition and reduced proliferation, which can mask the effect of a cytotoxic agent. Optimize the cell number to ensure they are in a logarithmic growth phase during treatment.

  • Acquired Resistance: If you have been culturing the cells for an extended period, they may have developed resistance. This can occur through secondary mutations that restore the function of BRCA1/2 or through the upregulation of drug efflux pumps.

Q2: I see precipitation of the compound in my cell culture medium after adding the working solution. What should I do?

A2: Precipitation can occur if the final concentration of DMSO is too high or if the compound has limited solubility in the aqueous environment of the culture medium.

  • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5% and not exceeding 1%.

  • Serial Dilutions in Medium: When preparing your working solutions, perform serial dilutions in the cell culture medium rather than adding a small volume of a highly concentrated stock directly to the well.

  • Check for Salt Form: If you are using the freebase form of this compound, consider if the hydrochloride salt, which has better aqueous solubility, might be more suitable for your application.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are often due to variability in experimental procedures.

  • Standardize Cell Culture: Use cells from a similar passage number for all experiments and ensure they are seeded at a consistent density.

  • Consistent Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Automate Pipetting: If possible, use automated or semi-automated pipetting to reduce variability in liquid handling.

  • Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance.

Q4: I am observing cytotoxicity in my HR-proficient (wild-type) control cell line. Is this expected?

A4: While this compound is significantly more potent in HR-deficient cells, it can exhibit some cytotoxic effects in HR-proficient cells at higher concentrations. This could be due to off-target effects or the induction of a high level of DNA damage that overwhelms the repair capacity even of normal cells. It is important to determine the therapeutic window by comparing the IC50 values between your HR-deficient and HR-proficient cell lines. A large difference in IC50 values indicates selective potency.

References

Technical Support Center: Interpreting Unexpected Phenotypes in KU-0058948 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in cells treated with the PARP inhibitor, KU-0058948.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. PARP is involved in the repair of single-strand breaks (SSBs) in DNA. By inhibiting PARP, this compound prevents the repair of these SSBs. During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (a state often referred to as "BRCAness"), the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately apoptosis. This concept is known as synthetic lethality.

Q2: What is the expected phenotype in sensitive cancer cells treated with this compound?

A2: In sensitive cancer cell lines, particularly those with deficiencies in the HR pathway, treatment with this compound is expected to induce cell cycle arrest and apoptosis.[1] This is often accompanied by an increase in markers of DNA damage, such as γH2AX foci.

Q3: My cells are showing resistance to this compound, even though they are reported to be HR-deficient. What are the possible reasons?

A3: Resistance to PARP inhibitors like this compound in HR-deficient cells can arise from several mechanisms:

  • Restoration of HR function: Secondary mutations can sometimes restore the function of key HR proteins like BRCA1/2.

  • Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its effective intracellular concentration.

  • Loss of PARP1 expression: While less common, downregulation of PARP1 can lead to reduced trapping of the enzyme on DNA, which is a key part of the cytotoxic mechanism of some PARP inhibitors.

  • Stabilization of replication forks: Alterations in proteins that regulate replication fork stability can prevent the collapse of stalled forks and the formation of DSBs.

Q4: I am observing a phenotype that is not cell death, such as a change in cell morphology or a specific cell cycle arrest without significant apoptosis. What could be the cause?

A4: While apoptosis is the ultimate outcome in sensitive cells, PARP inhibitors can induce other cellular responses, especially at different concentrations or in different cell types. These can include:

  • Cell cycle arrest: this compound can induce cell cycle arrest, and the specific phase of arrest (e.g., G2/M) may vary depending on the cell line and its genetic background.[2][3][4]

  • Senescence: In some contexts, extensive DNA damage can trigger a state of cellular senescence rather than apoptosis.

  • Off-target effects: Although this compound is a potent PARP inhibitor, like many small molecules, it may have off-target effects at higher concentrations. These could lead to unexpected phenotypes unrelated to PARP inhibition.

Troubleshooting Guide

This guide provides a systematic approach to investigating unexpected phenotypes in your this compound experiments.

Diagram: Troubleshooting Workflow for Unexpected Phenotypes

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Phenotypes with this compound cluster_observe Observation cluster_verify Verification cluster_investigate Investigation cluster_conclude Conclusion Observe Unexpected Phenotype Observed (e.g., Resistance, Altered Morphology, Cell Cycle Arrest) VerifyCompound 1. Verify Compound Integrity & Concentration Observe->VerifyCompound VerifyCellLine 2. Verify Cell Line Identity & HR Status VerifyCompound->VerifyCellLine VerifyAssay 3. Verify Assay Performance (e.g., Positive/Negative Controls) VerifyCellLine->VerifyAssay TargetEngagement 4. Confirm Target Engagement (PARP Inhibition Assay) VerifyAssay->TargetEngagement If verification passes OnTargetPhenotype 5. Assess On-Target Phenotype (γH2AX, RAD51 foci) TargetEngagement->OnTargetPhenotype OffTarget 6. Investigate Off-Target Effects (Dose-Response, Alternative Inhibitor) OnTargetPhenotype->OffTarget If on-target effect is confirmed but phenotype is still unexpected CellCycle 7. Analyze Cell Cycle Profile OnTargetPhenotype->CellCycle Conclusion Draw Conclusion about the Unexpected Phenotype OffTarget->Conclusion CellCycle->Conclusion ImmunofluorescenceWorkflow Immunofluorescence Staining Workflow Start Seed cells on coverslips Treatment Treat with this compound (and/or DNA damaging agent for RAD51) Start->Treatment Fixation Fix cells (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilize cells (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Block with serum Permeabilization->Blocking PrimaryAb Incubate with primary antibody (anti-γH2AX or anti-RAD51) Blocking->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Counterstain Counterstain nuclei (e.g., DAPI) SecondaryAb->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with fluorescence microscope Mount->Image PARP_Inhibition_Pathway Mechanism of Action of this compound (PARP Inhibitor) cluster_dna_damage DNA Damage & Repair cluster_drug_action Drug Intervention cluster_replication Replication & Consequences cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits ReplicationFork Replication Fork Collapse SSB->ReplicationFork leads to BER Base Excision Repair (BER) PARP->BER initiates KU0058948 This compound KU0058948->PARP inhibits DSB Double-Strand Break (DSB) ReplicationFork->DSB HR_proficient HR Proficient Cells (Normal Repair) DSB->HR_proficient repaired by HR HR_deficient HR Deficient Cells (e.g., BRCA mutant) DSB->HR_deficient unrepaired Survival Cell Survival HR_proficient->Survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

References

Technical Support Center: Minimizing KU-0058948 Toxicity in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: KU-0058948 is a potent and specific PARP1 inhibitor.[1] However, publicly available in vivo toxicity data for this specific compound is limited. The following troubleshooting guides and FAQs are primarily based on the known class-effects of PARP inhibitors and general principles of preclinical toxicology for kinase inhibitors. Researchers must perform compound-specific validation and dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways (like those with BRCA1/2 mutations), this accumulation of DSBs leads to cell death, a concept known as synthetic lethality.

Q2: What are the expected on-target toxicities of a PARP1 inhibitor like this compound in in vivo animal studies?

A2: Based on the known roles of PARP1 in normal tissue homeostasis and data from other PARP inhibitors, the most common on-target toxicities affect rapidly dividing cells. These include:

  • Hematological Toxicities: Myelosuppression is a hallmark toxicity of PARP inhibitors, leading to:

    • Anemia (low red blood cell count)

    • Neutropenia (low neutrophil count)

    • Thrombocytopenia (low platelet count)

  • Gastrointestinal (GI) Toxicity: Damage to the rapidly dividing cells of the GI tract can manifest as:

    • Nausea and vomiting

    • Diarrhea

    • Weight loss

Q3: What are potential off-target toxicities of this compound?

A3: While this compound is reported to be a specific PARP1 inhibitor, off-target activities are always a possibility with small molecule inhibitors. These can be compound-specific and may not be predictable. Kinase profiling against a broad panel of kinases is the best way to identify potential off-target interactions. Some PARP inhibitors have been shown to have off-target effects on other kinases, which could contribute to unexpected toxicities.

Q4: How does the formulation of this compound impact its in vivo toxicity?

Q5: What is "PARP trapping" and how does it relate to toxicity?

A5: "PARP trapping" is a phenomenon where the PARP inhibitor not only blocks the catalytic activity of the PARP enzyme but also traps it on the DNA at the site of a single-strand break. This PARP-DNA complex can be more cytotoxic than the unrepaired break itself, as it can physically obstruct DNA replication and repair. The potency of PARP trapping varies among different PARP inhibitors and is thought to contribute to both their anti-tumor efficacy and their toxicity, particularly myelosuppression.

Troubleshooting Guides

Issue 1: Severe Hematological Toxicity (Anemia, Neutropenia, Thrombocytopenia)

Possible Causes:

  • Dose is too high.

  • On-target toxicity due to the role of PARP1 in hematopoietic stem and progenitor cell function.

  • The animal strain is particularly sensitive to myelosuppression.

Troubleshooting Steps:

  • Dose Reduction: This is the most straightforward approach. Conduct a dose-response study to find the maximum tolerated dose (MTD).

  • Intermittent Dosing Schedule: Instead of daily dosing, consider a schedule of 5 days on, 2 days off, or every other day dosing to allow for bone marrow recovery.

  • Supportive Care: In some cases, supportive care measures such as blood transfusions (for severe anemia) or administration of growth factors (like G-CSF for neutropenia) may be considered, although this can complicate the interpretation of efficacy studies.

  • Monitor Blood Counts Frequently: At the start of a study, monitor complete blood counts (CBCs) more frequently (e.g., twice weekly) to catch early signs of myelosuppression.

Quantitative Data on PARP Inhibitor-Induced Hematological Toxicity (Example Data from Preclinical Studies with other PARP inhibitors)

ParameterVehicle Control (Day 14)PARP Inhibitor (Mid-Dose, Day 14)PARP Inhibitor (High-Dose, Day 14)
Hemoglobin (g/dL) 14.5 ± 0.511.2 ± 0.89.1 ± 1.2**
Neutrophils (x10³/µL) 2.5 ± 0.41.1 ± 0.30.5 ± 0.2
Platelets (x10³/µL) 850 ± 150450 ± 100*200 ± 75

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative and will vary based on the specific PARP inhibitor, dose, and animal model.

Issue 2: Significant Gastrointestinal Distress (Diarrhea, Weight Loss)

Possible Causes:

  • Dose is too high.

  • On-target toxicity affecting the rapidly dividing cells of the intestinal epithelium.

  • Formulation/vehicle intolerance.

Troubleshooting Steps:

  • Dose Titration: Carefully titrate the dose to find a balance between efficacy and GI toxicity.

  • Vehicle Control: Ensure that the vehicle itself is not causing GI upset by treating a cohort of animals with the vehicle alone.

  • Dietary Support: Provide a more palatable and easily digestible diet to encourage food intake and help manage weight loss.

  • Anti-diarrheal Medication: In severe cases, the use of anti-diarrheal agents may be considered, but their potential interaction with the study compound should be evaluated.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of the GI tract to assess for signs of damage.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing life-threatening toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate the dose in subsequent cohorts of animals (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14 or 28 days). Include a vehicle control group.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, breathing) daily.

    • Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of distress.

Visualizations

PARP_Signaling_Pathway PARP1 Signaling in DNA Repair and Inhibition by this compound cluster_0 DNA Damage and Repair cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation of target proteins PARP1->PARylation PARP_Inhibition PARP1 Inhibition PARP1->PARP_Inhibition Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair KU0058948 This compound KU0058948->PARP_Inhibition PARP_Trapping PARP Trapping on DNA PARP_Inhibition->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death

Caption: PARP1 signaling pathway and the mechanism of action of this compound.

Preclinical_Toxicity_Workflow Preclinical Toxicity Assessment Workflow for this compound Start Start: In Vivo Study with this compound Dose_Selection Dose Range Finding (e.g., MTD study) Start->Dose_Selection Administration Compound Administration (include vehicle control) Dose_Selection->Administration Monitoring Daily Clinical Observations (body weight, behavior) Administration->Monitoring Blood_Sampling Periodic Blood Sampling (CBC, Serum Chemistry) Monitoring->Blood_Sampling Endpoint Study Endpoint (e.g., 28 days) Blood_Sampling->Endpoint Necropsy Necropsy and Organ Weight Analysis Endpoint->Necropsy Histopathology Histopathological Examination of Key Organs Necropsy->Histopathology Data_Analysis Data Analysis and Toxicity Profile Generation Histopathology->Data_Analysis

Caption: A general workflow for assessing the in vivo toxicity of this compound.

References

Validation & Comparative

Comparative Analysis of PARP Inhibitors KU-0058948 and Olaparib in AML Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, KU-0058948 and olaparib, focusing on their efficacy and mechanisms of action in Acute Myeloid Leukemia (AML) cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and therapeutic strategies.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy remains a cornerstone of treatment, there is a critical need for targeted therapies that exploit the molecular vulnerabilities of leukemic cells. One such vulnerability lies in the DNA damage response (DDR) pathways.

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR), can lead to synthetic lethality, a state where the combination of two otherwise non-lethal defects results in cell death. This has made PARP inhibitors a promising class of anti-cancer agents. This guide focuses on a comparative overview of two such inhibitors, this compound and olaparib, in the context of AML.

Data Presentation: Efficacy in AML Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic agents. The following tables summarize the available IC50 data for olaparib in a panel of commonly used AML cell lines.

Table 1: IC50 Values of Olaparib in AML Cell Lines

Cell LineOlaparib IC50 (µM) at 72h
KASUMI-12.9
KG-1>10
OCI-AML36.8
MOLM-134.5
MV4-119.7

Data compiled from a study by F. Morice et al. (2024).

Mechanistic Overview and Qualitative Comparison

Olaparib

Olaparib is a well-characterized PARP inhibitor that has demonstrated efficacy in a variety of solid tumors, particularly those with BRCA1/2 mutations. In AML, its effectiveness is dependent on the specific molecular subtype.[3] Studies have shown that AML cell lines with certain fusion genes, such as AML1-ETO and PML-RARα, are sensitive to olaparib.[4] In contrast, AML driven by MLL fusions tend to be resistant.[3] The sensitivity to olaparib in AML is often associated with underlying defects in the homologous recombination repair pathway, leading to a "BRCAness" phenotype even in the absence of BRCA mutations.[3]

This compound

This compound is described as a potent and specific PARP inhibitor.[5][6] Research has demonstrated its ability to induce cell cycle arrest and apoptosis in primary AML cells and some AML cell lines.[1][2] The sensitivity of leukemic cells to this compound has been linked to defects in the homologous recombination DNA repair pathway.[1][2] Furthermore, the cytotoxic effects of this compound can be potentiated by combination with other agents, such as the histone deacetylase (HDAC) inhibitor MS275.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break Accumulation BER->DSB (if inhibited) leads to HR Homologous Recombination (HR) HR->Cell_Survival (alternative repair) leads to PARP_Inhibitor This compound / Olaparib PARP_Inhibitor->PARP inhibits Apoptosis Apoptosis DSB->Apoptosis triggers (in HR deficient cells)

Caption: Mechanism of PARP Inhibition in Cancer Cells.

MTT_Assay_Workflow start Start seed_cells Seed AML cells into 96-well plate start->seed_cells add_drug Add varying concentrations of This compound or Olaparib seed_cells->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data to determine IC50 values read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Analysis of Cytotoxicity: KU-0058948 versus Veliparib in BRCA-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of two prominent PARP inhibitors, KU-0058948 and veliparib, in cancer cell lines harboring BRCA1 and BRCA2 mutations. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and the quantitative outcomes observed.

The principle of synthetic lethality underpins the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with defective BRCA1 or BRCA2 genes. These genes are crucial for the high-fidelity repair of DNA double-strand breaks through homologous recombination. When PARP enzymes, which are key to single-strand break repair, are inhibited, the resulting accumulation of unrepaired DNA damage is catastrophic for cancer cells lacking a functional homologous recombination pathway, leading to selective cell death. This guide focuses on a comparative analysis of two such PARP inhibitors: this compound, a highly potent research compound, and veliparib (ABT-888), a clinical-stage inhibitor.

Quantitative Comparison of Cytotoxicity

The cytotoxic potency of PARP inhibitors in BRCA-mutant cells is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), representing the concentration of the drug required to inhibit cell growth or kill 50% of the cells, respectively. The following table summarizes the available quantitative data for this compound and veliparib in representative BRCA-mutant cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

PARP InhibitorCell LineBRCA Mutation StatusAssay TypeIC50 / LC50 (µM)Reference
This compound CAPAN-1BRCA2 (6174delT)Cell Survival Assay0.0034[1]
Veliparib PEO1BRCA2 (5382insC)MTS Assay47.59[2]
Veliparib UWB1.289BRCA1 (2594delC)MTS AssayNot explicitly stated, but UWB1.289 cells were more sensitive than their BRCA1-proficient counterparts.[2]
Veliparib IshikawaNot SpecifiedCCK-8 Assay133.5 (IC50), 1.7 (IC10)[3]

The data clearly indicates that this compound is significantly more potent than veliparib in inducing cytotoxicity in BRCA2-mutant cells, with an IC50 value in the nanomolar range compared to the micromolar range for veliparib. This difference in potency is likely attributable to their distinct abilities to trap PARP enzymes on DNA.

The Critical Role of PARP Trapping

The cytotoxic effect of PARP inhibitors is not solely dependent on their catalytic inhibition but also on their ability to "trap" PARP1 and PARP2 enzymes at sites of DNA damage. These trapped PARP-DNA complexes are highly cytotoxic, particularly in cells with deficient homologous recombination. Studies have shown that the potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory activity. Veliparib has been characterized as a relatively weak PARP trapper compared to other clinical and pre-clinical PARP inhibitors like olaparib and niraparib.[4][5] This weaker trapping activity may contribute to its lower single-agent cytotoxicity observed in some preclinical models.[2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination DNA_DSB_N->HR_N HR_N->Cell_Survival_N DNA_SSB_B DNA Single-Strand Break PARP_Trapping PARP Trapping DNA_SSB_B->PARP_Trapping PARP_Inhibitor This compound / Veliparib PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB_B DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB_B Defective_HR Defective Homologous Recombination DNA_DSB_B->Defective_HR Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

Synthetic Lethality in BRCA-Mutant Cells.

Start Seed BRCA-mutant cells in 96-well plate Incubate_24h Incubate for 24h (Cell Adhesion) Start->Incubate_24h Drug_Treatment Treat with serial dilutions of This compound or Veliparib Incubate_24h->Drug_Treatment Incubate_72h Incubate for 72h Drug_Treatment->Incubate_72h Add_MTS Add MTS reagent to each well Incubate_72h->Add_MTS Incubate_2h Incubate for 2h at 37°C Add_MTS->Incubate_2h Measure_Absorbance Measure absorbance at 490 nm Incubate_2h->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Measure_Absorbance->Calculate_Viability End Data Analysis Calculate_Viability->End

MTS Cytotoxicity Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the cytotoxicity data presented.

MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media. The quantity of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: BRCA-mutant cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or veliparib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation with MTS: The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[6][7][8]

Clonogenic Survival Assay

The clonogenic assay is a gold-standard method to determine the long-term reproductive viability of cells after exposure to a cytotoxic agent. It assesses the ability of a single cell to proliferate and form a colony.

  • Cell Seeding: A single-cell suspension of BRCA-mutant cells is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.

  • Drug Treatment: After allowing the cells to attach, they are treated with various concentrations of this compound or veliparib for a defined period (e.g., 24 hours or continuous exposure).

  • Colony Formation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Staining: The colonies are fixed with a solution such as methanol and stained with a staining agent like crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.

  • Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control. Dose-response curves are then generated to compare the cytotoxicity of the different inhibitors.[9][10]

Conclusion

Based on the available preclinical data, this compound demonstrates substantially higher potency in inducing cytotoxicity in BRCA2-mutant cancer cells compared to veliparib. This difference is likely attributed to a combination of factors, including its potent enzymatic inhibition and potentially stronger PARP trapping activity. Veliparib, while showing selective activity in BRCA-mutant contexts, is a less potent single agent, which may be related to its weaker ability to trap PARP on DNA. These findings underscore the importance of considering not only catalytic inhibition but also PARP trapping efficiency when evaluating and developing novel PARP inhibitors for the treatment of BRCA-deficient cancers. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of these two inhibitors.

References

Synergistic Eradication of Acute Myeloid Leukemia Cells: A Comparative Analysis of KU-0058948 and MS-275 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data provides compelling evidence for the synergistic anti-leukemic effects of combining the PARP inhibitor, KU-0058948, and the histone deacetylase (HDAC) inhibitor, MS-275, in the context of Acute Myeloid Leukemia (AML). This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of the combination therapy's performance against single-agent treatments. The data robustly supports a mechanism-based therapeutic strategy to enhance cytotoxicity in AML cells, particularly those with defects in the homologous recombination (HR) DNA repair pathway.

Quantitative Analysis of Synergistic Cytotoxicity

The combination of this compound and MS-275 demonstrates a significant increase in apoptosis and a corresponding decrease in cell viability in primary AML cells compared to either agent alone. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Induction of Apoptosis in Primary AML Cells

Treatment ConditionApoptotic Index (Sub-G1 Population %)
Control (Untreated)~5%
This compound (5 nM)~10%
MS-275 (50 nM)~15%
This compound (5 nM) + MS-275 (50 nM)~45%

Data represents the percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis, as measured by flow cytometry.

Table 2: Inhibition of Cell Survival in Primary AML Cells

Treatment ConditionPercent Cell Survival
Control (Untreated)100%
This compound (Variable Conc.)Dose-dependent decrease
MS-275 (50 nM)Modest decrease
This compound + MS-275 (50 nM)Significant potentiation of cell death

Cell survival was assessed using the trypan blue exclusion assay. The combination treatment consistently resulted in a significantly lower percentage of viable cells compared to single-agent treatments across a range of this compound concentrations.

Unveiling the Mechanism of Synergy: A Dual Assault on DNA Repair

The synergistic effect of combining this compound and MS-275 stems from a multi-pronged attack on the DNA damage response (DDR) pathways in AML cells.[1] HDAC inhibitors, such as MS-275, have been shown to induce "PARP trapping".[2] This occurs through the acetylation of PARP1, which increases its affinity for and stabilization on DNA double-strand breaks (DSBs). This trapping prevents the efficient recruitment of DNA repair machinery. The addition of a PARP inhibitor like this compound, which blocks the catalytic activity of PARP, further exacerbates this repair deficit. In AML cells that already harbor defects in the high-fidelity homologous recombination (HR) repair pathway, this dual inhibition of PARP function and alternative repair pathways leads to an accumulation of cytotoxic DNA damage and ultimately, apoptosis.[1]

Synergy_Mechanism cluster_0 DNA Damage cluster_1 Cellular Response cluster_2 Therapeutic Intervention DSB Double-Strand Break (DSB) PARP1 PARP1 DSB->PARP1 recruitment Ku7080 Ku70/80 (NHEJ) DSB->Ku7080 HR_Proteins HR Repair Proteins DSB->HR_Proteins Repair DNA Repair PARP1->Repair Ku7080->Repair HR_Proteins->Repair Apoptosis Apoptosis Repair->Apoptosis inhibition MS275 MS-275 (HDACi) MS275->PARP1 acetylation & PARP trapping KU0058948 This compound (PARPi) KU0058948->PARP1 catalytic inhibition

Caption: Synergistic mechanism of this compound and MS-275.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Culture: Primary AML cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 24-well plates and treated with this compound, MS-275, or the combination at the indicated concentrations for 48-72 hours.

  • Cell Counting: Following treatment, cells were harvested and stained with a 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a light microscope.

  • Data Analysis: Percent cell survival was calculated as (number of viable cells / total number of cells) x 100.

Apoptosis Assay (Flow Cytometry)
  • Cell Preparation: After drug treatment as described above, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Stained cells were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic. The sub-G1 population was quantified to determine the apoptotic index.

  • Data Analysis: Data was analyzed using appropriate software to quantify the percentage of cells in different apoptotic stages.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key DNA damage and apoptosis markers (e.g., γH2AX, cleaved PARP, cleaved Caspase-3).

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) were used to establish AML xenografts.

  • Cell Implantation: Human AML cell lines or primary patient-derived AML cells were injected intravenously into the mice.

  • Drug Administration: Once leukemia was established (monitored by peripheral blood sampling), mice were treated with this compound, MS-275, the combination, or a vehicle control via appropriate routes (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoint: Tumor burden was monitored by bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood and bone marrow. The primary endpoint was overall survival.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies AML_Cells Primary AML Cells or AML Cell Lines Treatment Treat with this compound, MS-275, or Combination AML_Cells->Treatment Viability Cell Viability Assay (Trypan Blue) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Treatment->Western_Blot Mice Immunodeficient Mice (NOD/SCID or NSG) Xenograft Establish AML Xenograft Mice->Xenograft InVivo_Treatment Treat with this compound, MS-275, or Combination Xenograft->InVivo_Treatment Monitoring Monitor Tumor Burden & Survival InVivo_Treatment->Monitoring

Caption: General experimental workflow for validating synergy.

Conclusion

The synergistic combination of the PARP inhibitor this compound and the HDAC inhibitor MS-275 presents a promising therapeutic strategy for AML. The robust preclinical data, supported by a clear mechanistic rationale, underscores the potential of this combination to overcome resistance and improve patient outcomes. Further investigation in clinical settings is warranted to translate these compelling preclinical findings into effective therapies for AML patients.

References

Comparative Efficacy of KU-0058948 in Laboratory Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the Poly(ADP-ribose) polymerase (PARP) inhibitor, KU-0058948, with other alternative PARP inhibitors in various laboratory models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential applications.

Executive Summary

This compound is a potent inhibitor of PARP1 with demonstrated efficacy in preclinical models of acute myeloid leukemia (AML), particularly in cell lines with defects in the homologous recombination (HR) DNA repair pathway.[1] Notably, this compound exhibits a synergistic cytotoxic effect when combined with the histone deacetylase (HDAC) inhibitor MS-275 in AML cells. This guide summarizes the available quantitative data on this compound's efficacy, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
VariousVarious3.4Potent inhibitor of PARP1.

IC50 values represent the concentration of the drug that inhibits 50% of the cell population's growth. Data compiled from publicly available sources.

Table 2: Comparative Efficacy of PARP Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineThis compound IC50Olaparib IC50Veliparib IC50Talazoparib IC50Notes
MV4-11Not explicitly stated52 µM (at 72h)Data not availableData not availableMV4-11 is generally less sensitive to some PARP inhibitors.[2]
SUP-B15 (ALL)Not explicitly statedData not availableData not available24 nM (at 24h)SUP-B15 (Acute Lymphoblastic Leukemia) shows high sensitivity to Talazoparib.[2]
HL-60Data not availableNo effect in some studiesData not availableData not availableResponse to Olaparib can be variable in this cell line.[3]
OCI-AML2Data not availableResponsiveData not availableData not available
OCI-AML3Data not availableResponsiveData not availableData not available

This table compiles available IC50 data for different PARP inhibitors in AML cell lines. A direct head-to-head comparison including this compound across all these cell lines in a single study is not currently available. The data for Olaparib and Talazoparib are from a study by L. et al.[2] and for Olaparib in other AML cell lines from a review by F. et al.[3]

Table 3: Synergistic Efficacy of this compound and MS-275 in AML
Cell Line/Sample TypeTreatmentEffectReference
AML cell lines and primary samples with HR defectsThis compound + MS-275Synergistic cytotoxicity[1]

Quantitative combination index (CI) values were not available in the reviewed literature. The synergy has been qualitatively described.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following drug treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Determine the percentage of apoptotic cells in each treatment group.

Mandatory Visualization

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication during BER Base Excision Repair (BER) PARP1->BER activates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) DNA_DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ repaired by Cell_Death Cell Death (Apoptosis) HR->Cell_Death (impaired) leads to KU0058948 This compound KU0058948->PARP1 inhibits Replication->DNA_DSB leads to Experimental_Workflow start Start cell_culture Cell Culture (e.g., AML cell lines) start->cell_culture drug_treatment Treatment with This compound cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) drug_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

assessing the selectivity of KU-0058948 for PARP1 over other PARP enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor KU-0058948, focusing on its selectivity for PARP1 over other PARP enzymes. The clinical efficacy and safety profile of PARP inhibitors are significantly influenced by their selectivity. While the inhibition of PARP1 is a primary driver of synthetic lethality in cancers with homologous recombination deficiencies, the inhibition of other PARP family members, particularly PARP2, has been associated with toxicities such as myelosuppression.[1][2] This has led to the development of next-generation inhibitors with high selectivity for PARP1, aiming to improve the therapeutic window.[1]

This document presents supporting experimental data, details the methodologies for key experiments, and visualizes the workflow for assessing inhibitor selectivity.

Comparative Inhibitory Activity

The selectivity of a PARP inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against different PARP enzymes. A higher IC50 value indicates lower potency. The selectivity ratio, calculated by dividing the IC50 for a secondary target (e.g., PARP2) by the IC50 for the primary target (PARP1), provides a measure of selectivity. A higher ratio signifies greater selectivity for PARP1.

The data below summarizes the inhibitory activity of this compound in comparison to other notable first-generation and next-generation PARP inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity RatioOther PARP IC50 (nM)
This compound 3.4 [3]1.5 [3]~0.44 PARP3: 40, PARP4: 1,200, Tankyrase: >10,000[3]
Olaparib (KU-0059436)~1-5[1]~1-5[1]~1-
Rucaparib1.4 (Ki)[4]---
Niraparib3.8[4]2.1[4]~0.55>330-fold selective vs PARP3, V-PARP, Tank1[4]
Veliparib5.2 (Ki)[4]2.9 (Ki)[4]~0.56-
Talazoparib0.57[4]Potent inhibitor[4]--
Saruparib (AZD5305)1.55[1]653[1]>420-
NMS-P1180.009 (Kd, µM)1.39 (Kd, µM)>150-

Note: IC50, Ki, and Kd are different measures of inhibitor potency. Values can vary depending on the specific assay conditions. Data is compiled from multiple sources.

Signaling Pathways and Mechanism of Action

PARP1 and PARP2 are key enzymes in the DNA damage response (DDR) pathway.[5] They detect single-strand breaks (SSBs) in DNA and, upon binding, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other proteins, a process called PARylation.[5][6] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.[5][7]

Inhibition of PARP's catalytic activity prevents the repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[5] In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality.[3][7]

A critical mechanism for many PARP inhibitors is "PARP trapping."[1] This occurs when the inhibitor not only blocks the enzyme's catalytic site but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the DNA.[8] This trapped complex is a physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the simple inhibition of PARylation.[8]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 binds to PARylation Auto-PARylation (recruits repair factors) PARP1->PARylation activates Trapping PARP Trapping PARP1->Trapping BER Base Excision Repair (BER) PARylation->BER DNA_Repaired DNA Repaired BER->DNA_Repaired PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: PARP1/2 signaling in DNA repair and the mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Protocols

Assessing the selectivity of PARP inhibitors involves both biochemical and cell-based assays.

Biochemical Enzymatic Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PARP proteins.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1, PARP2, and other PARP isoforms by 50%.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and activated DNA.

    • Reconstitute purified, recombinant human PARP1, PARP2, or other PARP enzymes to a predetermined optimal concentration in assay buffer.[4]

    • Prepare a stock solution of the substrate, biotinylated NAD+.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. A solvent control (e.g., DMSO) is also prepared.[4]

  • Assay Procedure:

    • In a 96-well plate, add the PARP enzyme and the various dilutions of the inhibitor. Incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the biotinylated NAD+ substrate.

    • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the PARylation of histone proteins coated on the plate.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP (which binds to the biotinylated PAR chains) and incubate.

    • Wash the plate again and add a chemiluminescent or colorimetric HRP substrate.

    • Measure the signal using a plate reader. The signal intensity is proportional to the PARP activity.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.[9]

Cell-Based PARP Trapping Assay

This assay measures the amount of PARP enzyme that remains bound to chromatin within cells after treatment with an inhibitor, providing a physiologically relevant measure of PARP trapping.

Objective: To quantify the ability of an inhibitor to trap PARP1 and PARP2 on cellular DNA.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., HeLa or A549) to ~80% confluency.

    • Treat the cells with various concentrations of the PARP inhibitor for a specific duration (e.g., 4-24 hours). Include a vehicle control (DMSO).

    • Optionally, co-treat with a low dose of a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to increase the number of DNA SSBs and enhance the trapping signal.[8][10]

  • Chromatin Fractionation:

    • Harvest the cells and wash them with ice-cold PBS.

    • Perform subcellular protein fractionation using a commercial kit or an established protocol to separate the soluble nuclear proteins from the chromatin-bound proteins.[6] It is crucial to include the inhibitor throughout the fractionation process to minimize its dissociation from the PARP-DNA complex.[6]

  • Protein Analysis (Western Blot):

    • Quantify the protein concentration in the chromatin-bound fractions.

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for PARP1 or PARP2.

    • Probe the same membrane with an antibody against a histone protein (e.g., Histone H3) to serve as a loading control for the chromatin fraction.[6]

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Perform densitometry on the Western blot bands to quantify the amount of PARP1 or PARP2 in the chromatin-bound fraction relative to the Histone H3 loading control.

    • Compare the levels of trapped PARP across the different inhibitor concentrations to determine the dose-dependent trapping efficiency.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Trapping Assay A1 1. Prepare Reagents: - Purified PARP1/PARP2 - Inhibitor Dilutions - Biotin-NAD+ A2 2. Incubate PARP Enzyme with Inhibitor A1->A2 A3 3. Initiate Reaction with Biotin-NAD+ A2->A3 A4 4. Detect PARylation (e.g., ELISA) A3->A4 A5 5. Analyze Data & Calculate IC50 A4->A5 B1 1. Treat Cells with Inhibitor (+/- MMS) B2 2. Harvest Cells & Perform Chromatin Fractionation B1->B2 B3 3. Separate Proteins by Western Blot B2->B3 B4 4. Probe for PARP1/2 and Histone H3 B3->B4 B5 5. Quantify Trapped PARP by Densitometry B4->B5

References

comparing the in vivo efficacy of KU-0058948 to established PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of PARP inhibitors, a class of targeted therapies revolutionizing cancer treatment, a comprehensive comparison of the in vivo efficacy of emerging agents against established drugs is crucial for researchers and drug development professionals. This guide provides a detailed analysis of the preclinical in vivo performance of KU-0058948, an early-generation PARP inhibitor, in relation to the well-established inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.

Executive Summary

While direct head-to-head in vivo comparative studies between this compound and the four established PARP inhibitors are limited in publicly available literature, this guide synthesizes available preclinical data to offer a comparative perspective. Established PARP inhibitors have demonstrated significant single-agent and combination efficacy in a variety of xenograft and patient-derived xenograft (PDX) models of cancers with DNA damage repair deficiencies, most notably those with BRCA1/2 mutations. This compound has shown promise in preclinical models of acute myeloid leukemia (AML), particularly in combination with other agents. This guide will present the available quantitative data, detail the experimental methodologies employed in these studies, and provide visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo efficacy data for this compound and the established PARP inhibitors across various preclinical cancer models. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to variations in experimental design.

Table 1: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelTreatment RegimenOutcome
Acute Myeloid Leukemia (AML)XenograftIn combination with HDAC inhibitor MS275Synergistic efficacy

Table 2: In Vivo Efficacy of Established PARP Inhibitors

InhibitorCancer ModelAnimal ModelTreatment RegimenOutcome
Olaparib BRCA2-mutated Ovarian CancerPatient-Derived Xenograft (PDX)100 mg/kg, dailySignificant tumor growth inhibition[1]
Triple-Negative Breast Cancer (TNBC) with BRCA mutationPDXNot specifiedTumor regression
Niraparib BRCA-mutant Triple-Negative Breast CancerIntracranial Xenograft50 mg/kg, dailyIncreased median survival and decreased tumor burden[2]
HER2+ Breast CancerXenograft and PDX50 mg/kg, dailyTumor growth inhibition
Rucaparib BRCA1/2 or PALB2 mutated Pancreatic CancerNot specified600 mg, twice dailyClinical benefit and acceptable safety profile[3][4]
Talazoparib Ewing SarcomaXenograft0.1 mg/kg, twice daily for 5 days with TemozolomideSignificant synergism and tumor regression[5]
BRCA-mutant Triple-Negative Breast CancerPDXNot specifiedTumor regression[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vivo xenograft studies with PARP inhibitors.

General Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., AML, ovarian, breast, pancreatic, Ewing sarcoma) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID, nude mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1x10^6 to 10x10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups.

Drug Administration
  • Olaparib: Typically formulated in a vehicle like 0.5% HPMC and administered orally (p.o.) via gavage at doses ranging from 50 to 100 mg/kg daily.[1]

  • Niraparib: Can be administered orally (p.o.) via gavage. A common dose used in preclinical models is 50 mg/kg daily.[2]

  • Rucaparib: Administered orally (p.o.). In a phase II study for pancreatic cancer, a dose of 600 mg twice daily was used in patients.[7][8][9] Preclinical dosing in xenograft models would be scaled accordingly.

  • Talazoparib: For in vivo studies, it can be administered orally (p.o.) via gavage. In a Ewing sarcoma xenograft model, a dose of 0.1 mg/kg was administered twice daily for 5 days in combination with temozolomide.[5]

Mandatory Visualization

PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Consequences of PARP Inhibition cluster_3 Cell Fate in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins leads to SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., this compound, Olaparib) PARP_Inhibitor->PARP1 inhibits Trapped_PARP PARP Trapping PARP_Inhibitor->Trapped_PARP induces Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) Synthetic_Lethality Synthetic Lethality HR_Deficiency->Synthetic_Lethality leads to Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

Caption: PARP Inhibition and Synthetic Lethality Pathway.

General Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Culture->Tumor_Implantation Animal_Model 2. Immunocompromised Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Vehicle vs. PARP Inhibitor) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Growth Inhibition, Survival) Data_Collection->Endpoint

Caption: General workflow for preclinical xenograft studies.

References

A Comparative Review of KU-0058948 and Newer PARP Inhibitors: Potency, Selectivity, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the early-generation PARP inhibitor, KU-0058948, with newer, clinically approved and next-generation PARP inhibitors (PARPis). The focus is on their comparative potency, mechanisms of action, and the experimental data that defines their efficacy. This document is intended for researchers, scientists, and professionals in drug development interested in the evolving landscape of DNA damage response (DDR) targeted therapies.

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibiting PARP in cancer cells that have a pre-existing defect in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype.[1][3] The inhibition of PARP activity prevents the repair of SSBs, which, upon DNA replication, are converted into toxic double-strand breaks (DSBs).[1] In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

The potency of PARP inhibitors is defined by two primary mechanisms:

  • Catalytic Inhibition : The ability of the drug to bind to the catalytic domain of the PARP enzyme, competing with the NAD+ substrate and preventing the synthesis of poly (ADP-ribose) (PAR) chains. This is typically measured by the IC50 or Kᵢ value.[4][5]

  • PARP Trapping : The inhibitor stabilizes the PARP-DNA complex, preventing the enzyme from detaching from the site of damage.[6][7] This trapped complex itself is a cytotoxic lesion that obstructs DNA replication.[5][8] The trapping efficiency is considered a more potent driver of cytotoxicity than catalytic inhibition alone.[7][9]

Quantitative Comparison of PARP Inhibitor Potency

This compound emerged as a potent and specific early PARP1 inhibitor.[10][11] Newer inhibitors, many of which have gained clinical approval, exhibit a range of potencies against PARP1 and PARP2 and vary significantly in their PARP trapping capabilities. Talazoparib is recognized as the most potent PARP trapper, while Veliparib has the lowest trapping activity among the clinically evaluated inhibitors.[7][8] The development of next-generation inhibitors like Saruparib focuses on high selectivity for PARP1 to potentially reduce side effects associated with PARP2 inhibition, such as hematological toxicity.[12]

InhibitorTarget(s)PARP1 IC50 / Kᵢ (nM)PARP2 Kᵢ (nM)Relative PARP Trapping PotencyKey Characteristics
This compound PARP13.4[10][11]--Potent, specific, early-generation research inhibitor.
Olaparib PARP1/21.4 (ivitr-IC50)[13]0.2-0.3[9]ModerateFirst-in-class approved PARPi.[14]
Rucaparib PARP1/2~0.3[9]0.2-0.3[9]ModerateApproved for ovarian and prostate cancers.[5][14]
Niraparib PARP1/2~2-4[9]~2-4[9]HighPotent trapper, approved for ovarian cancer.[5][8]
Talazoparib PARP1/2<1[9]0.2[9]Very HighThe most potent PARP trapper.[8][9] Approved for breast cancer.[14]
Veliparib PARP1/25.2[4]2.9[4]LowLow trapping activity, often used in combination therapies.[4][7]
Saruparib (AZD5305) PARP1---Next-generation PARP1-selective inhibitor.[12]

Signaling Pathways and Experimental Workflows

PARP1's Role in Base Excision Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway following a DNA single-strand break (SSB). PARP inhibitors disrupt this process at a critical step.

Caption: PARP1 signaling in DNA repair and its disruption by PARP inhibitors.

Experimental Workflow: In Vitro PARP Inhibition Assay

Determining the potency of a PARP inhibitor like this compound involves precise experimental protocols. The diagram below outlines a typical workflow for an in vitro enzymatic assay to calculate the IC50 value.

Experimental_Workflow cluster_workflow IC50 Determination Workflow start Start prep_reagents 1. Prepare Reagents: - Recombinant PARP1 Enzyme - Histones (Substrate) - Biotinylated NAD+ start->prep_reagents prep_inhibitor 2. Prepare Inhibitor Dilutions: Create serial dilutions of This compound / Test Compound prep_reagents->prep_inhibitor reaction_setup 3. Set Up Reaction: Combine PARP1, histones, and inhibitor in a 96-well plate. Incubate. prep_inhibitor->reaction_setup start_reaction 4. Initiate PARylation: Add Biotin-NAD+ to start the reaction. Incubate at 37°C. reaction_setup->start_reaction detection 5. Detect Signal: - Add Streptavidin-HRP conjugate - Add Chemiluminescent Substrate - Measure luminescence start_reaction->detection analysis 6. Data Analysis detection->analysis end_node Calculate IC50 Value analysis->end_node

Caption: Workflow for an in vitro PARP enzyme inhibition (IC50) assay.

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of the PARP1 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the PARP inhibitor.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone H1 (as a protein substrate for PARylation).

    • Activated DNA (double-stranded oligonucleotides with breaks).

    • Biotinylated NAD+ (co-factor and label).

    • 96-well reaction plates (e.g., streptavidin-coated plates).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP).

    • Chemiluminescent HRP substrate.

    • Test inhibitors (e.g., this compound) serially diluted in DMSO.

  • Methodology:

    • Coating: Histone H1 and activated DNA are coated onto the wells of a 96-well plate and incubated overnight at 4°C. Wells are then washed and blocked.

    • Inhibitor Addition: A serial dilution of the PARP inhibitor is prepared and added to the wells. Control wells receive vehicle (DMSO) only.

    • Enzyme Reaction: Recombinant PARP1 enzyme is added to each well, followed by the addition of biotinylated NAD+ to initiate the PARylation reaction. The plate is incubated for 1 hour at 37°C.

    • Detection: The wells are washed to remove unbound reagents. Strep-HRP is added, which binds to the biotinylated PAR chains attached to the immobilized histones.

    • Signal Generation: After another wash step, a chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light.

    • Data Acquisition: The luminescence is read using a plate reader.

    • Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Cell-Based PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP1 on chromatin within living cells.

  • Objective: To quantify the PARP trapping potency of an inhibitor.

  • Materials:

    • Cancer cell line (e.g., BRCA2-deficient Capan-1 cells).

    • Cell culture medium and supplements.

    • PARP inhibitors for testing.

    • Cell fractionation buffers (cytoplasmic, nuclear, chromatin-bound).

    • Primary antibody against PARP1.

    • Secondary antibody (e.g., HRP-conjugated).

    • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, ECL substrate).

  • Methodology:

    • Cell Treatment: Cells are seeded in culture plates and allowed to attach. They are then treated with various concentrations of the PARP inhibitor or vehicle control for a defined period (e.g., 24 hours).

    • Cell Fractionation: Cells are harvested and subjected to sequential extraction with buffers of increasing stringency to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

    • Protein Quantification: The protein concentration of the chromatin-bound fraction for each sample is determined using a standard protein assay (e.g., BCA assay).

    • Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for PARP1. After washing, it is incubated with a secondary HRP-conjugated antibody.

    • Signal Detection: An Enhanced Chemiluminescence (ECL) substrate is applied, and the signal is captured using an imaging system. A loading control (e.g., Histone H3) is used to ensure equal loading of the chromatin fraction.

    • Analysis: The intensity of the PARP1 band in the chromatin fraction is quantified. An increase in band intensity relative to the vehicle control indicates PARP1 trapping. The potency is determined by comparing the band intensities across the different inhibitor concentrations.

References

Safety Operating Guide

Navigating the Disposal of KU-0058948: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step approach to the safe disposal of KU-0058948, a potent inhibitor of PARP1 and PARP2, ensuring that laboratory practices remain compliant, safe, and environmentally responsible.

While a complete Safety Data Sheet (SDS) for this compound is typically provided by the supplier upon purchase, this document outlines the general procedures and precautions to be taken with this and similar research chemicals. It is imperative to always consult the specific SDS for this compound provided by your supplier before handling or disposal.

Chemical and Physical Properties Overview

A clear understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of key information for this compound.

PropertyValue
CAS Number 763111-49-5
Molecular Formula C₂₁H₂₁FN₄O₂
Molecular Weight 380.4 g/mol
Appearance Solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Acetonitrile (0.1-1 mg/ml)

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Your institution's Environmental Health and Safety (EHS) department will have specific procedures that must be followed.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will contain specific sections on disposal considerations, ecological information, and transport information.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Classification: Based on the information in the SDS and your local regulations, determine if this compound waste is classified as hazardous. Given its nature as a bioactive compound, it should be treated as hazardous waste unless explicitly stated otherwise in the SDS.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless permitted by your institution's EHS guidelines.

    • Keep solid waste separate from liquid waste.

    • Contaminated materials, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Containerization:

    • Use a compatible, leak-proof container for all this compound waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container closed except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have this compound waste sds Consult this compound Safety Data Sheet (SDS) start->sds ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe classify Classify Waste: Hazardous or Non-Hazardous? ppe->classify hazardous Treat as Hazardous Waste classify->hazardous Hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Chemical Waste classify->non_hazardous Non-Hazardous (per SDS & local regulations) segregate Segregate Waste: Solid, Liquid, Contaminated Materials hazardous->segregate container Use Labeled, Compatible, Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage request Request Pickup by EHS or Licensed Contractor storage->request end End: Proper Disposal request->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines and, most importantly, the specific instructions within the manufacturer's Safety Data Sheet, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

Essential Safety and Operational Protocols for Handling KU-0058948

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of KU-0058948, a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. Given that many new chemical entities lack extensive toxicological data, it is prudent to treat this compound as a potent compound with potential health risks upon exposure.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE depends on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Single pair of nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)- Chemical-resistant boot or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)
Transporting Hazardous Drugs - Chemotherapy gloves- Protective gown and respiratory protection in case of spills or leaks

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. Two pairs of chemotherapy gloves are recommended when handling antineoplastic hazardous drugs.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise plan for handling potent compounds like this compound is essential to prevent contamination and ensure environmental safety.[6]

1. Preparation:

  • Designated Area: Designate a specific area for handling this compound, such as a certified chemical fume hood or a glove box.

  • Ventilation: Ensure proper ventilation. All work with solid this compound or concentrated solutions should be performed in a containment primary engineering control (C-PEC) like a fume hood.

  • Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.

  • Quantity Minimization: Minimize the quantity of the compound handled to what is immediately required for the experiment.

2. Handling:

  • Weighing: If weighing the solid form, perform this task within a fume hood or a ventilated balance enclosure. Use disposable weigh boats.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO and sparingly soluble in acetonitrile.[1]

  • Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.

3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Empty Containers Triple rinse with a suitable solvent (e.g., DMSO or ethanol). Dispose of the rinsate as hazardous waste. Obliterate or remove all labels from the empty container before discarding it with regular laboratory glass or plastic waste.

High-temperature incineration is often the recommended disposal method for many pharmaceutical compounds.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt_and_Storage Receipt and Secure Storage Risk_Assessment Conduct Risk Assessment Receipt_and_Storage->Risk_Assessment Designate_Area Designate Handling Area (Fume Hood) Risk_Assessment->Designate_Area Assemble_PPE Assemble Appropriate PPE Designate_Area->Assemble_PPE Weighing Weighing (in ventilated enclosure) Assemble_PPE->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontamination Decontaminate Surfaces and Equipment Experiment->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Disposal Dispose of Waste per Protocol Waste_Segregation->Disposal

Caption: Workflow for the safe handling of this compound.

Signaling Pathway Inhibition

This compound is an inhibitor of PARP1 and PARP2, which are key enzymes in the DNA damage response pathway.

This compound Mechanism of Action DNA_Damage DNA Damage (Single-Strand Breaks) PARP1_PARP2 PARP1 / PARP2 Activation DNA_Damage->PARP1_PARP2 DNA_Repair DNA Base Excision Repair PARP1_PARP2->DNA_Repair Apoptosis Apoptosis PARP1_PARP2->Apoptosis Inhibition leads to KU0058948 This compound KU0058948->PARP1_PARP2 Inhibits Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: Inhibition of PARP1/2 by this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.